Galunisertib specifically inhibits the TGF-β Receptor I kinase, blocking the canonical SMAD signaling pathway. The tables below summarize its core mechanism and kinase selectivity profile.
| Target | Biological Effect | Downstream Consequence |
|---|---|---|
| TGF-βRI (ALK5) | Inhibits kinase activity, downregulating pSMAD2 | Blocks canonical TGF-β signaling pathway [1] [4] |
| SMAD2/3 | Prevents phosphorylation and complex formation with SMAD4 | Inhibits transcription of genes involved in proliferation, EMT, metastasis, and immunosuppression [1] [5] [4] |
| Kinase | IC₅₀ (μM) |
|---|---|
| TGFβR1 (ALK5) | 0.172 |
| Alk4/ACVR1B | 0.078 |
| TGFβR2 | 0.208 |
| Alk6/BMPR1B | 0.471 |
| Alk1/ACVRL1 | 24.9 |
| Alk2/ACVR1 | 35.7 |
| Alk3/BMPR1A | 16.8 |
Source: Data adapted from DiscoverX KINOMEscan profiling [3].
Preclinical studies characterized this compound's antitumor activity and pharmacokinetic/pharmacodynamic (PK/PD) relationship. Key findings and methodologies are summarized below.
Diagram of this compound's mechanism of action within the canonical TGF-β/SMAD signaling pathway.
Preclinical data directly informed the design of clinical trials.
Research into this compound's applications has expanded beyond oncology.
Key preclinical research areas and their direct translations into clinical development strategy.
The discovery and development of this compound exemplify a rational, structure-based drug design approach. Its continued clinical evaluation, including in novel combination regimens and non-oncologic indications, is a direct extension of its well-characterized preclinical profile.
The TGF-β signaling pathway plays a complex, dual role in cancer progression, acting as both a tumor suppressor and a tumor promoter [1] [2].
TGF-β signals through two main types of pathways: the canonical (Smad-dependent) and non-canonical (Smad-independent) pathways [1] [2]. The table below summarizes the core components.
| Pathway Type | Key Components | Primary Function in Signaling |
|---|---|---|
| Canonical (Smad-dependent) | TβRII, TβRI, R-Smads (Smad2/3), Co-Smad (Smad4), I-Smads (Smad6/7) | Phosphorylation cascade leads to Smad complex translocation to the nucleus to regulate gene transcription [1] [2] [3]. |
| Non-Canonical | MAPK, PI3K/Akt, Rho GTPase | Smad-independent pathways that interact with Smad signaling to drive cell proliferation, migration, and survival [2]. |
The following diagram illustrates the sequence of these signaling events, highlighting potential inhibition points.
> The TGF-β signaling cascade from ligand activation to gene regulation, showing canonical (green) and non-canonical (red) pathways.
The central role of TGF-β in cancer makes it a compelling therapeutic target. The table below categorizes the main strategies for inhibiting this pathway.
| Therapeutic Strategy | Mechanism of Action | Example Agents / Notes |
|---|---|---|
| TGF-β Neutralizing Antibodies | Bind to and neutralize the TGF-β ligand in the extracellular space, preventing it from activating its receptor [2]. | Preclinical/clinical studies. |
| Small Molecule Receptor Kinase Inhibitors | Block the kinase activity of the intracellular domain of TGF-β receptors (especially TβRI), preventing downstream signal transduction [2]. | This is the category for Galunisertib. It is a selective TβRI kinase inhibitor. |
| Small Molecule Signaling Inhibitors | Target downstream signaling components within the cell [2]. | Preclinical/clinical studies. |
| Natural Compounds & Extracts | Some natural products have been shown to inhibit TGF-β signaling [2]. | Pirfenidone, Hydronidone (studied in fibrosis). |
For researchers investigating TGF-β signaling or potential inhibitors, the following methodologies are commonly used [4].
| Experimental Area | Common Protocols & Assays |
|---|---|
| Pathway Activity Analysis | Measure protein levels of TGF-β1, TβRI, and phospho-Smad2/3 via flow cytometry or Western blot. Assess target gene expression (e.g., via RNA sequencing and qPCR) [4]. |
| Functional Cellular Assays | Cell proliferation/apoptosis: Flow cytometry (Annexin V/7-AAD staining). Cell migration: Transwell migration assay. Tube formation: Assay on Matrigel to model angiogenesis [4]. | | Co-culture Systems | Co-culture target cells (e.g., hematopoietic stem cells, T cells) with relevant stromal cells (e.g., Endothelial Progenitor Cells) to study the TGF-β pathway's role in the microenvironment [4]. | | In Vivo Models | Use murine models of diseases (e.g., bone marrow failure, fibrosis) to validate the therapeutic effect of TGF-β inhibition in a whole organism [4]. |
Galunisertib is an oral, small-molecule inhibitor that specifically targets the Transforming Growth Factor-Beta Receptor I (TGFβRI) kinase. It acts as a competitive antagonist for the ATP-binding site, thereby inhibiting the phosphorylation of SMAD2 (pSMAD2) and downstream canonical TGFβ signaling [1]. This blockade affects all three TGFβ isoforms (TGFβ1, TGFβ2, TGFβ3) [2].
The diagram below illustrates the TGFβ signaling pathway and the point of inhibition by this compound.
Diagram 1: this compound inhibits the TGFβRI kinase, blocking SMAD2/3 phosphorylation and subsequent signaling.
This compound demonstrated potent anti-tumor activity across multiple mouse models, targeting both tumor-intrinsic processes and the immune microenvironment [2] [1].
| Tumor Model | Efficacy Findings | Key Mechanisms Observed |
|---|---|---|
| 4T1-LP (Breast) | ~100% tumor growth inhibition; 50% of mice achieved complete regression [2]. | CD8+ T-cell dependent; increased T-cell tumor infiltration; established immunological memory [2]. |
| Colon Carcinoma | Enhanced tumor growth inhibition when combined with anti-PD-L1 therapy [2]. | Synergistic effect with checkpoint blockade; enhanced T-cell activation gene signature [2]. |
| EMT6-LM2 (Breast) | Significant delay in tumor growth [1]. | Inhibition of SMAD phosphorylation (pSMAD) in tumor tissue [1]. |
| Calu6 (Lung) | Significant delay in tumor growth [1]. | Inhibition of SMAD phosphorylation (pSMAD) in tumor tissue [1]. |
A key aspect of this compound's efficacy is its ability to reverse TGFβ-mediated immunosuppression.
The tables below outline the core methodologies from key experiments cited in this research.
| Protocol Component | Description |
|---|---|
| Cell Source | CD8+ T-cells or CD4+ CD25- naive T-cells purified from healthy human donor blood [2]. |
| Cell Labeling | Cells labeled with 1 μM CFSE to track proliferation [2]. |
| Stimulation | Stimulated with human T-cell activation/expansion beads (e.g., CD3/CD28) [2]. |
| Suppression Conditions | Co-cultured with either: • 10 ng/ml TGFβ1, or • Isolated human CD25+ Tregs at varying ratios [2]. | | This compound Treatment | Added at concentrations ranging from 0.1 μM to 10 μM; DMSO used as vehicle control [2]. | | Proliferation Readout | Measured after 5-7 days by analyzing CFSE dilution via flow cytometry [2]. |
| Protocol Component | Description |
|---|---|
| Animal Models | Female mice with established syngeneic tumors (e.g., 4T1-LP, CT26) [2]. |
| Dosing | This compound administered orally at clinically relevant doses, often in a bi-daily intermittent schedule (e.g., 2 weeks on, 2 weeks off) [2] [1]. |
| Efficacy Endpoints | Tumor volume measurement, survival, incidence of complete regression, and resistance to tumor rechallenge [2]. |
| Mechanistic Analysis | Flow cytometry of tumor-infiltrating lymphocytes; gene expression profiling; immunohistochemistry for pSMAD2 to confirm target engagement [2] [1]. |
The following workflow summarizes the key stages of a typical in vivo efficacy study.
Diagram 2: General workflow for in vivo preclinical efficacy studies with this compound.
Preclinical data robustly demonstrates that this compound is a potent and selective TGFβRI inhibitor with multifaceted antitumor activity. Its efficacy stems from both direct effects on tumor cell signaling and, crucially, from reversing immunosuppression in the tumor microenvironment [2] [1]. The strong synergy observed with PD-1/PD-L1 checkpoint inhibitors provided a compelling rationale for the subsequent clinical development of this compound in combination with immunotherapy [2].
Galunisertib is a selective, ATP-competitive inhibitor of the TGFβ Receptor I (TGFβRI/ALK5) [1] [2]. Its binding prevents the receptor from phosphorylating its primary downstream substrates, SMAD2 and SMAD3 [1] [3]. This inhibition halts the canonical TGF-β signaling pathway: the SMAD2/SMAD3/SMAD4 complex cannot form or translocate to the nucleus, which in turn suppresses the transcription of TGF-β target genes that drive EMT, including those for key transcription factors like SNAIL and ZEB [4] [1].
The following diagram illustrates this core signaling pathway and the point of inhibition by this compound.
This compound inhibits TGFβRI, blocking SMAD-dependent signaling and EMT gene transcription.
This compound has been rigorously profiled in preclinical studies for its potency and selectivity.
Table 1: Selectivity and Potency Profile of this compound [1]
| Kinase Target | This compound IC₅₀ (μM) |
|---|---|
| TGFβRI (ALK5) | 0.172 |
| Alk4 (ACVR1B) | 0.078 |
| TGFβRII | 0.208 |
| Alk6 (BMPR1B) | 0.471 |
| Alk2 (ACVR1) | 35.7 |
| Alk1 (ACVRL1) | 24.9 |
This compound demonstrates functional activity in cellular models, effectively reversing TGF-β-mediated biological processes.
Table 2: Functional Effects of this compound in Preclinical Models
| Effect on EMT/Hallmark | Experimental Model | Key Observation |
|---|---|---|
| Reduced Invasion & Migration | HCC cell lines (HLE, HLF); 3D spheroid invasion assay [5] [3] | This compound treatment decreased the invasive capacity of tumor spheroids embedded in collagen. |
| Suppressed Stemness | Invasive HCC cells (HLE, HLF) [5] | Long-term treatment significantly reduced expression of stemness markers CD44 and THY1, and reduced clonogenicity and liver spheroid formation. |
| Reversal of Immune Suppression | Human CD8+ T-cell and Treg suppression assays [6] | Reversed TGF-β and Treg-mediated suppression of T-cell proliferation, restoring immune function. |
| Synergy with Chemotherapy | Ex vivo human HCC tumor slices [3] | Combined with sorafenib, this compound potentiated the inhibition of proliferation and increase in apoptosis. |
| Enhanced Anti-tumor Immunity | Murine 4T1-LP breast tumor model [6] | Treatment led to CD8+ T-cell-dependent tumor growth inhibition, complete regressions, and established immunological memory. |
To evaluate the effects of this compound on EMT in a research setting, several standard protocols can be employed, as evidenced by the cited literature.
The multifaceted action of this compound supports its investigation in several therapeutic contexts.
This compound (LY2157299 monohydrate) represents a first-in-class small molecule inhibitor targeting the transforming growth factor-beta receptor I (TGF-βRI) kinase, developed for its antineoplastic properties across various cancer types. As a dihydropyrrolopyrazole compound with the chemical name 4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide monohydrate, this compound exerts its therapeutic effect by competitively binding to the ATP-binding site of TGFβRI, specifically downregulating phosphorylation of SMAD2 and abrogating activation of the canonical TGFβ pathway [1] [2]. The TGFβ signaling pathway plays pleiotropic roles in tumor biology, promoting tumor proliferation, invasion, metastasis, and immune escape, making it an attractive therapeutic target in oncology.
From a pharmaceutical development perspective, this compound exhibits a complex polymorphic landscape that presents both challenges and opportunities for drug formulation. Polymorphism, the ability of a solid substance to exist in more than one crystalline form, profoundly impacts critical pharmaceutical properties including solubility, stability, bioavailability, and processability. The significance of polymorph screening in drug development cannot be overstated, as late-appearing polymorphs have caused significant issues in the pharmaceutical industry, including patent disputes, regulatory complications, and market recalls, as famously exemplified by ritonavir and rotigotine [3]. For this compound, comprehensive understanding of its crystalline forms is essential for ensuring consistent product quality, efficacy, and safety throughout the drug lifecycle.
This compound has emerged as one of the most prolific compounds in terms of structurally characterized polymorphic modifications, with extensive crystallographic studies revealing a diverse array of solid forms:
Form 1 (Monohydrate): The initially disclosed crystalline form in patent literature (WO2007018818A1) is a monohydrate characterized by X-ray powder diffraction (XRPD) peaks at diffraction angles 2θ of 9.05°, 11.02°, 11.95°, and 14.84° (±0.1°). This form served as the basis for early clinical development but presented certain limitations in solubility and processing [4].
Form A (Novel Amorphous Form): A subsequently developed amorphous form demonstrates significantly improved pharmaceutical properties compared to the original monohydrate. Form A is characterized by distinctive XRPD peaks at 2θ of 22.0°, 10.4°, and 25.3° (±0.2°), with additional characteristic peaks at 15.9°, 14.7°, 16.9°, 19.5°, 12.5°, and 20.0° (±0.2°). This form exhibits superior solubility, enhanced wettability, and favorable stability profiles [4].
Multiple Solvate Structures: Research has identified at least 11 distinct solvates of this compound (designated GAL·Q, where Q represents solvent molecules). Crystal chemical analysis using molecular Voronoi-Dirichlet polyhedra has revealed that all 12 crystallographically different GAL molecules across these 11 solvates adopt unique conformations not observed in the 10 pure this compound polymorphs, which themselves contain 12 different molecular conformers [5]. This structural diversity highlights the remarkable conformational flexibility of the this compound molecule and its propensity for forming multiple solid forms with different packing arrangements.
Table 1: Comparative properties of this compound crystalline forms
| Property | Form 1 (Monohydrate) | Form A (Amorphous) |
|---|---|---|
| XRPD Characteristics | 9.05°, 11.02°, 11.95°, 14.84° (±0.1°) | 22.0°, 10.4°, 25.3° (±0.2°) with additional characteristic peaks |
| Solubility in FaSSIF (pH 6.5) | Baseline | ~10x improvement |
| Hygroscopicity | Slightly hygroscopic at 80% RH | Minimal hygroscopicity |
| Stability | Standard pharmaceutically acceptable stability | Excellent stability (no form change after 1 year at 40°C/75% RH or mechanical grinding) |
| Processability | Conventional crystallization | Requires thermal processing (170°C-240°C) |
The substantial enhancement in solubility demonstrated by Form A is particularly significant for this compound's oral bioavailability, as the compound's solubility limitations potentially constrain its absorption and therapeutic efficacy. The improved stability and reduced hygroscopicity further facilitate robust pharmaceutical development by minimizing risks of form conversion during manufacturing and storage, thereby ensuring consistent product performance [4].
The complex polymorphic landscape of this compound has made it a benchmark compound for validating advanced crystal structure prediction (CSP) methods. Recent breakthroughs in computational polymorph screening have demonstrated remarkable accuracy in reproducing known this compound structures and predicting potentially novel forms. The hierarchical CSP approach integrates multiple computational techniques:
Systematic Crystal Packing Search: A novel algorithm employing a divide-and-conquer strategy partitions the parameter space into subspaces based on space group symmetries, enabling comprehensive exploration of potential packing arrangements [3].
Machine Learning Force Fields (MLFF): Structure optimization and ranking using advanced MLFF with long-range electrostatic and dispersion interactions provides accurate energy evaluations while maintaining computational efficiency [3].
Periodic Density Functional Theory (DFT): Final energy ranking employing the r2SCAN-D3 functional delivers quantum-mechanical accuracy for relative stability assessments of predicted structures [3].
Free Energy Calculations: Temperature-dependent stability evaluation using established methods accounts for entropic contributions and provides relevance to experimental conditions [3].
This integrated methodology has been validated on a comprehensive set of 66 molecules with 137 unique crystal structures, including this compound with its complex polymorphic landscape. The computational approach successfully reproduces all experimentally known this compound polymorphs ranked among the top candidate structures, demonstrating its predictive power for this pharmaceutically relevant system [3].
Experimental-computational polymorph screening
Rigorous characterization of this compound polymorphs employs a complementary suite of analytical techniques, each providing distinct structural and thermodynamic information:
X-ray Powder Diffraction (XRPD): The primary technique for polymorph identification and quantification, providing fingerprint patterns characteristic of each crystalline form. Modern XRPD instruments equipped with high-resolution detectors and variable-temperature stages enable detection of subtle structural differences and phase transformations [4].
Thermal Analysis (DSC/TGA): Differential scanning calorimetry (DSC) reveals polymorph-specific thermal events including melting points, glass transitions, and solid-solid transitions. Thermogravimetric analysis (TGA) quantifies solvate desolvation processes and hydration states, critical for distinguishing solvates from anhydrous forms [4].
Single-Crystal X-ray Diffraction (SCXRD): The definitive method for determining three-dimensional crystal structures at atomic resolution, providing precise molecular conformation, packing arrangement, and hydrogen-bonding topology information that underpins understanding of structure-property relationships [5].
Voronoi-Dirichlet Polyhedra Analysis: A specialized crystallographic approach that characterizes the molecular coordination environment by constructing and analyzing the Voronoi-Dirichlet polyhedra, enabling quantitative comparison of molecular conformations across different polymorphs and solvates [5].
Table 2: Experimental preparation methods for this compound solid forms
| Form | Preparation Method | Key Processing Parameters |
|---|---|---|
| Form A (Amorphous) | Thermal treatment of this compound solid | Heating to 170°C-240°C, precise temperature control critical |
| Form 1 (Monohydrate) | Crystallization from aqueous systems | Controlled cooling rate, specific water activity |
| Solvate Forms | Crystallization from various organic solvents | Solvent selection, temperature, evaporation rate |
| Novel Polymorphs | Computational prediction-guided crystallization | Targeted based on CSP results, specific nucleation conditions |
The preparation of Form A requires precise thermal processing, where this compound solid is heated to temperatures between 170°C and 240°C to effect conversion to the amorphous form without decomposition. This process necessitates careful control of heating rate, temperature uniformity, and potentially subsequent quenching to maintain the desired amorphous state [4]. For crystalline forms including the monohydrate and various solvates, solution-based crystallization approaches employing different solvent systems, concentrations, cooling rates, and anti-solvent addition strategies enable selective formation of specific polymorphs.
This compound's therapeutic activity stems from its specific inhibition of the TGF-β signaling cascade, which plays dual roles in tumor progression. The compound binds competitively to the ATP-binding site of TGFβRI, with critical molecular interactions including:
A 3 Å hydrogen bond between the quinoline nitrogen in this compound and the hinge region backbone NH hydrogen atom of histidine 283 in TGFβRI [2].
A water-bridged hydrogen bond from the pyridine nitrogen atom via a single ordered H₂O molecule that anchors interactions with tyrosine 249, glutamic acid 245, and the backbone NH hydrogen atom of aspartic acid 351 in TGFβRI [2].
Direct interaction with the gatekeeper residue serine 280, which contributes to the compound's selectivity profile [2].
This binding mode inhibits downstream SMAD phosphorylation and nuclear translocation, abrogating TGF-β-mediated gene expression that drives tumor progression, immune evasion, and metastasis [1] [2].
TGF-β pathway and this compound inhibition
The selection of optimal crystalline form directly influences this compound's pharmaceutical performance and therapeutic efficacy through multiple mechanisms:
Bioavailability Enhancement: The approximately 10-fold solubility improvement demonstrated by Form A in simulated intestinal fluid (FaSSIF, pH 6.5) potentially translates to enhanced oral bioavailability, enabling lower dosing and reduced patient burden while maintaining therapeutic exposure [4].
Consistent Exposure: The superior physical stability of Form A minimizes risk of polymorphic conversion during storage and administration, ensuring consistent dissolution performance and predictable in vivo exposure throughout the product shelf-life [4].
Combination Therapy Synergy: this compound has demonstrated particularly promising activity when combined with immune checkpoint inhibitors. Preclinical studies show that this compound reverses TGFβ-mediated T-cell suppression and, when combined with anti-PD-L1 therapy, results in enhanced tumor growth inhibition and complete regressions in murine models [1]. The improved solubility of advanced solid forms may enhance exposure in tumor microenvironments where TGFβ signaling promotes immune evasion.
Radiosensitization Potential: Emerging research indicates that this compound exhibits radiosensitizing properties in head and neck squamous cell carcinoma (HNSCC) models, particularly in tumors with intact TGF-β signaling pathways [6]. The physical properties of the selected crystalline form may influence tumor penetration and radiosensitization efficacy.
The comprehensive understanding of this compound's polymorphic landscape represents a crucial advancement in the development of this promising therapeutic agent. The integration of computational prediction methods with experimental characterization has enabled systematic exploration of solid-form diversity, leading to the identification of forms with optimized pharmaceutical properties. The successful development of Form A with its enhanced solubility and stability profile demonstrates how strategic solid-form selection can address potential development challenges and maximize therapeutic potential.
Future directions in this compound crystal engineering include the development of co-crystals with improved performance characteristics, targeted crystallization of specific polymorphs through template-directed approaches, and exploration of nanoscale formulations that leverage the compound's molecular conformation flexibility. Furthermore, the application of advanced computational methods, including molecular dynamics simulations and free energy calculations, continues to provide deeper insights into the relationship between crystal structure, thermodynamic stability, and dissolution behavior.
Transforming Growth Factor-β (TGF-β) represents a paradoxical signaling pathway with fundamental importance in cancer biology, acting as both tumor suppressor and tumor promoter depending on context. The TGF-β superfamily consists of three primary isoforms (TGF-β1, TGF-β2, and TGF-β3) that are structurally conserved yet exhibit distinct expression patterns and binding affinities [1]. Among these, TGF-β1 predominates in adult tissues under normal conditions and is the most extensively studied in cancer pathophysiology [1] [2]. These ligands are synthesized as inactive precursors that undergo complex activation before mediating biological effects. The latent TGF-β complex consists of the mature ligand non-covalently bound to Latency-Associated Peptide (LAP), which in turn interacts with Latent TGF-β Binding Protein (LTBP) that anchors the complex to the extracellular matrix [1]. This sophisticated sequestration mechanism represents a critical regulatory checkpoint, as TGF-β activation requires release from LAP through various mechanisms including proteolytic cleavage (by MMPs), integrin-mediated activation, or exposure to reactive oxygen species [1].
The TGF-β signaling cascade initiates when active ligands bind to transmembrane serine/threonine kinase receptors. The canonical pathway involves stepwise receptor activation: TGF-β ligands first bind to TGF-β Type II Receptor (TGFβRII), which then recruits and phosphorylates TGF-β Type I Receptor (TGFβRI, also known as ALK5) [3] [1]. This activated receptor complex subsequently propagates signals through both SMAD-dependent (canonical) and non-SMAD pathways (non-canonical) [3]. The specificity of ligand-receptor interactions is modulated by accessory receptors, with betaglycan and endoglin (Type III receptors) particularly important for TGF-β2 binding, which has lower inherent affinity for TGFβRII [1]. The intricate regulation of this pathway at multiple levels—from ligand availability to receptor activation—underscores its biological importance and the potential consequences of dysregulation in disease states such as cancer.
The diagram below illustrates the core TGF-β signaling pathway, encompassing both canonical (SMAD-dependent) and non-canonical (SMAD-independent) branches:
The canonical TGF-β pathway centers around SMAD proteins as intracellular effectors. Upon receptor activation, TGFβRI phosphorylates the receptor-regulated SMADs (R-SMADs: SMAD2 and SMAD3) at C-terminal serine residues [4] [3]. These phosphorylated R-SMADS then form a trimeric complex with the common mediator SMAD4, which facilitates their nuclear translocation [3]. Within the nucleus, this SMAD complex associates with various transcription factors and co-regulators to control the expression of hundreds of target genes [4]. The duration and intensity of SMAD signaling are tightly regulated by inhibitory SMADs (I-SMADs: SMAD6 and SMAD7), which form part of a negative feedback loop by competing with R-SMADs for receptor interaction and targeting receptors for degradation [4].
Complementing the canonical pathway, non-canonical TGF-β signaling involves several SMAD-independent routes that significantly expand the functional repertoire of TGF-β. These include the MAPK pathways (ERK, JNK, p38), PI3K-AKT-mTOR signaling, RHO GTPase pathways, and the Hippo signaling cascade [4] [2]. These non-canonical pathways often integrate with SMAD signaling to fine-tune cellular responses and are particularly important in the context of cancer progression, where they contribute to processes such as epithelial-mesenchymal transition (EMT), cell migration, and survival under stress conditions [3]. The context-dependent integration of these diverse signaling outputs explains how TGF-β can elicit such varied cellular responses across different tissue types and disease states.
The TGF-β pathway exhibits a paradoxical dual nature in cancer, functioning as both a tumor suppressor in early carcinogenesis and a tumor promoter in advanced malignancies [5] [2]. This functional switch represents one of the most conceptually challenging aspects of TGF-β biology with significant therapeutic implications. In normal epithelial cells and early-stage tumors, TGF-β exerts potent cytostatic effects primarily through SMAD-dependent transcriptional regulation of cell cycle inhibitors [5] [3]. Key mechanisms include: repression of MYC expression, induction of CDK inhibitors (p15INK4B and p21CIP1), and downregulation of CDK4 [5] [3]. These molecular events enforce cell cycle arrest in the G1 phase, effectively suppressing tumor development. Additionally, TGF-β can promote apoptotic responses through induction of pro-apoptotic factors like BIM and DAPK, further contributing to its tumor-suppressive function [3].
As tumors progress, cancer cells typically develop resistance to TGF-β-mediated growth inhibition while maintaining other aspects of TGF-β signaling, leading to a functional switch to pro-oncogenic activities. This transition is facilitated by various mechanisms, including mutations in TGF-β pathway components (SMADs, receptors), alterations in downstream cell cycle regulators, and integration with other oncogenic signals [3] [6]. In advanced cancer stages, TGF-β promotes malignant progression through multiple mechanisms: induction of epithelial-mesenchymal transition (EMT) which enhances invasive capabilities; stimulation of angiogenesis through VEGF upregulation; and creation of an immunosuppressive microenvironment [5] [3] [2]. This contextual duality presents a significant challenge for therapeutic targeting, as strategies must consider tumor stage and molecular context to achieve clinical benefit.
TGF-β serves as a master regulator of immune suppression within the TME through its effects on both innate and adaptive immune cells. The pathway exerts pleiotropic immunosuppressive effects that collectively establish an immune-privileged niche for tumor growth [7] [3]. Key immunomodulatory functions include:
Inhibition of Cytotoxic T Cells: TGF-β directly suppresses CD8+ T cell proliferation, cytotoxicity, and cytokine production, effectively blunting anti-tumor immune responses [7]. The pathway also inhibits helper T cell differentiation and function, particularly Th1 and Th17 subsets that contribute to anti-tumor immunity [7].
Regulatory T Cell (Treg) Enhancement: TGF-β promotes the differentiation, expansion, and functional activity of FoxP3+ Tregs, both through direct induction of FoxP3 expression and by enhancing Treg suppressive capacity [7]. This creates a self-reinforcing immunosuppressive circuit, as Tregs themselves produce TGF-β.
Myeloid Cell Modulation: TGF-β shapes the myeloid compartment by promoting the expansion and activation of myeloid-derived suppressor cells (MDSCs) and driving macrophage polarization toward immunosuppressive M2 phenotypes [7] [3]. TGF-β signaling in MDSCs upregulates miR-494 expression, which enhances CXCR4-mediated chemotaxis and increases production of pro-tumorigenic factors like ARG1, MMP2, and MMP13 [3].
NK Cell Suppression: TGF-β inhibits natural killer (NK) cell differentiation, cytotoxicity, and cytokine production, compromising an important arm of innate anti-tumor immunity [7]. This effect is particularly relevant in the postoperative period when NK cell dysfunction has been linked to increased metastasis [8].
Beyond its immunomodulatory functions, TGF-β profoundly influences the non-cellular components of the TME through its effects on stromal cells. The pathway promotes fibrosis and desmoplasia by activating cancer-associated fibroblasts (CAFs) and stimulating excessive extracellular matrix (ECM) deposition [5] [9] [3]. This creates a physical barrier that impedes immune cell infiltration and contributes to treatment resistance [9]. Key stromal effects include:
ECM Remodeling: TGF-β upregulates expression of various ECM components including collagens (COL1A1, COL4A1) and matrix-modifying enzymes such as MMP2, MMP9, and LOXL4 [3]. This remodeling increases tissue stiffness and creates a pro-invasive microenvironment.
Angiogenesis Promotion: TGF-β signaling in endothelial cells and perivascular components stimulates angiogenesis through induction of VEGF-A and other pro-angiogenic factors [5] [3]. The pathway also promotes vessel maturation through effects on smooth muscle cells and pericytes.
Metabolic Reprogramming: TGF-β contributes to the establishment of a tumor metabolic microenvironment (TMME) characterized by hypoxia, acidosis, and nutrient deprivation [2]. The pathway regulates metabolic processes in both cancer and stromal cells, influencing glucose uptake, glycolysis, and lipid metabolism to support tumor growth under nutrient-poor conditions.
Table 1: TGF-β-Mediated Effects on Different Cellular Components of the Tumor Microenvironment
| Cell Type | TGF-β Effects | Molecular Mechanisms | Functional Outcomes |
|---|---|---|---|
| CD8+ T Cells | Suppresses proliferation and cytotoxicity | Inhibits cell cycle progression and effector molecule expression | Reduced anti-tumor immunity |
| Treg Cells | Promotes differentiation and function | Induces FoxP3 expression; enhances suppressive capacity | Increased immune suppression |
| MDSCs | Enhances recruitment and activation | Upregulates miR-494; increases ARG1, MMP production | Enhanced immunosuppression and tissue remodeling |
| Macrophages | Drives M2 polarization | Modulates cytokine and chemokine expression | Alternative activation; tissue repair phenotype |
| CAFs | Activates and maintains myofibroblast phenotype | Induces α-SMA expression; ECM production | Desmoplasia; physical barrier formation |
| Endothelial Cells | Stimulates angiogenesis | Upregulates VEGF-A; promotes vessel maturation | Enhanced tumor perfusion and growth |
This compound (LY2157299 monohydrate) is an oral small molecule inhibitor that selectively targets the ATP-binding pocket of TGF-β receptor I (TGFβRI/ALK5) [7]. As a competitive ATP-mimetic compound, this compound specifically downregulates the phosphorylation of SMAD2, thereby abrogating activation of the canonical TGF-β signaling pathway [7] [6]. By targeting TGFβRI, this compound effectively blocks signaling initiated by all three TGF-β isoforms, providing broad pathway inhibition [7]. The compound has favorable pharmacokinetic properties that support twice-daily oral dosing and has demonstrated acceptable safety profiles in clinical trials, making it a promising candidate for therapeutic development [7] [6].
The molecular mechanism of this compound involves binding to the kinase domain of TGFβRI, preventing receptor activation and subsequent downstream signaling. This inhibition has been demonstrated to reverse TGF-β-mediated effects across multiple cell types in the TME [7]. In HCC models, this compound treatment at micromolar concentrations potently inhibited TGF-β-induced phosphorylation of SMAD2 and SMAD3, confirming effective pathway blockade [6]. Importantly, while this compound exhibits significant effects on invasive properties and immune modulation, it demonstrates limited direct antiproliferative activity against many cancer cell lines, consistent with the complex dual nature of TGF-β signaling in cancer [6].
This compound has demonstrated robust anti-tumor activity across diverse preclinical models, with particularly compelling evidence supporting its immunomodulatory mechanisms. In the immunogenic 4T1-LP breast cancer model, this compound treatment resulted in dose-dependent tumor growth inhibition approaching 100%, with complete regressions observed upon treatment cessation in 50% of animals [7]. This anti-tumor effect was demonstrated to be CD8+ T cell-dependent, as depletion of CD8+ T cells completely abrogated the therapeutic benefit. Analysis of treated tumors revealed increased T cell infiltration, suggesting that this compound enhances anti-tumor immunity by reversing TGF-β-mediated T cell suppression and exclusion [7].
In hepatocellular carcinoma (HCC) models, this compound potently inhibited TGF-β-induced SMAD phosphorylation and demonstrated significant anti-invasive properties despite limited effects on proliferation [6]. Using ex vivo whole tumor tissue samples from HCC patients, this compound treatment (1-10 μM) effectively decreased p-SMAD2/3 levels and, when combined with sorafenib, significantly reduced the proliferation marker Ki67 while increasing the apoptotic marker caspase-3 [6]. This synergistic interaction with sorafenib highlights the potential of combining TGF-β inhibition with standard targeted therapies.
Table 2: Summary of Key Preclinical Findings with this compound
| Cancer Model | Experimental Findings | Mechanistic Insights | Reference |
|---|---|---|---|
| 4T1-LP Breast Cancer | ~100% tumor growth inhibition; 50% complete regressions after treatment cessation | CD8+ T cell-dependent; increased T cell infiltration; establishment of immunological memory | [7] |
| HCC Cell Lines & Patient Explants | Inhibition of p-SMAD2/3; reduced invasion; combination with sorafenib enhanced apoptosis | Limited anti-proliferative effects but potent anti-invasive properties; synergistic with sorafenib | [6] |
| Colon Carcinoma Models | Improved anti-tumor activity when combined with anti-PD-L1 | Enhanced T-cell activation gene signatures; accelerated immune response | [7] |
| Human T-cell Assays | Reversed TGF-β-mediated suppression of T cell proliferation | Blocked Treg-mediated suppression of naïve T cells; restored effector function | [7] |
Purpose: To evaluate the effect of TGF-β pathway inhibition on reversing T cell suppression using human primary cells [7].
Methodology:
Human Treg Suppression Assay:
The experimental workflow for these immune cell assays is illustrated below:
Purpose: To evaluate drug effects on intact tumor tissue architecture while maintaining native cellular interactions [6].
Methodology:
The complex role of TGF-β in the TME provides a strong rationale for combination therapies that target complementary resistance mechanisms. Several strategically promising combinations have emerged from preclinical studies:
With Immune Checkpoint Inhibitors: this compound combination with anti-PD-L1 blockade demonstrated improved tumor growth inhibition and complete regressions in colon carcinoma models compared to either agent alone [7]. This synergy is associated with enhanced T-cell activation gene expression profiles that accelerate immune responses [7]. The combination addresses the interconnected nature of TGF-β and PD-1/PD-L1 as complementary immunosuppressive mechanisms in the TME.
With Targeted Therapies: In HCC models, this compound potentiated the effects of sorafenib, resulting in enhanced apoptosis and reduced proliferation in patient-derived tumor explants [6]. This combination simultaneously targets oncogenic signaling (sorafenib) and the pro-tumorigenic microenvironment (this compound), addressing both cancer cell-intrinsic and extrinsic mechanisms of progression.
With Cytotoxic Therapies: Conventional therapies like chemotherapy and radiotherapy can induce immunogenic cell death and potentially enhance antigen presentation [9] [8]. Combining these with TGF-β inhibition may amplify anti-tumor immunity by removing immunosuppressive barriers while simultaneously generating tumor antigens and inflammatory signals.
This compound has advanced to clinical testing in multiple solid tumors, both as monotherapy and in combination regimens. Current clinical trials are evaluating this compound in combination with immune checkpoint inhibitors (nivolumab, durvalumab) in patients with NSCLC, HCC, or pancreatic cancer (NCT02423343; NCT02734160) [7]. These trials represent the translation of compelling preclinical evidence supporting TGF-β inhibition as a strategy to overcome resistance to immunotherapy.
Emerging insights into TME heterogeneity and the contextual functions of TGF-β signaling highlight the importance of patient selection and biomarker development for maximizing therapeutic benefit. Potential biomarkers include circulating TGF-β levels, tumor p-SMAD2/3 expression, and gene expression signatures reflecting TGF-β pathway activity [6]. Additionally, monitoring changes in circulating tumor DNA (ctDNA) may provide early indicators of treatment response and help guide therapeutic decisions [10].
TGF-β signaling represents a master regulatory pathway in the tumor microenvironment with pleiotropic effects on cancer progression, immune evasion, stromal remodeling, and metabolic reprogramming. The paradoxical dual nature of TGF-β—as both tumor suppressor and promoter—presents unique challenges for therapeutic targeting that require careful consideration of context and timing. This compound, as a first-in-class TGFβRI kinase inhibitor, has demonstrated compelling preclinical activity by reversing immunosuppression, inhibiting invasion, and enhancing responses to standard therapies and immunotherapy.
Galunisertib (LY2157299 monohydrate) is a first-in-class, oral small-molecule inhibitor that selectively targets the Transforming Growth Factor-Beta (TGF-β) receptor I kinase (also known as ALK5). It specifically downregulates the phosphorylation of SMAD2 (pSMAD2), thereby inhibiting the canonical TGF-β signaling pathway [1] [2]. The TGF-β pathway plays a central, dual role in cancer, and its inhibition can counteract key hallmarks of cancer progression, including tumor proliferation, invasion, metastasis, and immune evasion [1] [3].
The 14 days on/14 days off intermittent dosing schedule was established as a result of extensive preclinical and clinical pharmacokinetic/pharmacodynamic (PK/PD) modeling. Preclinical studies revealed that continuous, long-term exposure to this compound was associated with cardiac toxicities in animal models [1] [2]. To mitigate this risk while maintaining antitumor activity, a PK/PD-driven dosing strategy was adopted. This intermittent schedule allows for adequate target modulation and antitumor effect during the "on" period, followed by a treatment-free interval that reduces the risk of cumulative toxicity, resulting in an acceptable safety profile for clinical investigation [1] [4] [2].
The standardized dosing regimen for this compound, used across multiple phase II clinical trials, is summarized in the table below.
Table 1: Standardized this compound Dosing Regimen
| Parameter | Specification |
|---|---|
| Recommended Adult Dose | 150 mg, taken orally, twice daily (BID) [5] [6] [2]. |
| Dosing Schedule | Administered for 14 consecutive days, followed by a 14-day treatment-free period [1] [5] [6]. |
| Treatment Cycle Duration | 28 days [1] [5]. |
| Formulation | Oral tablet [2]. |
This compound functions as an ATP-competitive inhibitor of the TGF-β receptor I (TGFβRI/ALK5) kinase. By binding to the ATP-binding pocket, it prevents the receptor-mediated phosphorylation of SMAD2 and SMAD3, thus abrogating the formation of the SMAD2/3-SMAD4 complex and its subsequent translocation to the nucleus. This blockade inhibits the transcription of TGF-β-responsive genes involved in epithelial-mesenchymal transition (EMT), metastasis, angiogenesis, and immune suppression [1] [4] [2].
Diagram: this compound Inhibition of the Canonical TGF-β Signaling Pathway
The efficacy of this regimen is supported by clinical evidence. Key clinical trials that established and utilized the 14-day-on/14-day-off schedule are summarized below.
Table 2: Clinical Trial Evidence for the 14-day-on/14-day-off Regimen
| Trial Context / Population | Dosing Regimen | Key Findings & Rationale |
|---|
| Various Phase II Trials (e.g., HCC, Glioblastoma, Pancreatic Cancer) | This compound 150 mg BID 14 days on / 14 days off in 28-day cycles [1] [2]. | Rationale: PK/PD model-defined schedule to balance efficacy and safety. Shown to be safe and tolerable, enabling clinical investigation [1] [2]. | | First-line Advanced HCC (in combination with Sorafenib) | This compound: 150 mg BID, 14 days on/14 days off. Sorafenib: 400 mg BID, continuous daily dosing [6]. | Efficacy: Median OS was 18.8 months. The combination had an acceptable safety profile, and a decrease in TGF-β1 was associated with longer OS [6]. | | Uterine/Ovarian Carcinosarcoma (in combination with Carboplatin/Paclitaxel) | This compound: 150 mg BID, days 4-17 of a 28-day cycle. Chemotherapy given per standard schedule [5]. | Feasibility: The combination was deemed feasible with only 1 dose-limiting toxicity in 21 patients. The study confirmed the tolerability of this intermittent schedule with chemotherapy [5]. |
A critical component of this compound administration is the monitoring of pharmacodynamic (PD) effects to confirm target engagement.
The 14-day-on/14-day-off intermittent dosing of this compound at 150 mg BID represents a rationally designed regimen that successfully translated preclinical target inhibition into a clinically tractable strategy. This protocol, supported by robust PK/PD modeling and clinical validation, effectively balances antitumor activity with manageable toxicity and provides a foundational approach for targeting the TGF-β pathway in oncology research.
This compound functions as an ATP-mimetic, competitively inhibiting the kinase domain of TGFβRI (ALK5), thereby preventing the phosphorylation of SMAD2/3 and subsequent formation of the p-SMAD2/3/SMAD4 complex [1]. This inhibition blocks the transcription of TGF-β-responsive genes involved in proliferation, metastasis, and immune evasion [2] [3]. The following diagram illustrates this canonical pathway and this compound's target.
A typical in vitro study involves a logical sequence of experiments to comprehensively assess the impact of this compound. The workflow generally progresses from basic viability and phenotypic assays to mechanistic investigations.
This protocol assesses the direct effect of this compound on cell metabolic activity, often used as a proxy for proliferation or viability [5].
This simple assay evaluates the inhibitory effect of this compound on cancer cell migration [5].
This protocol evaluates the ability of this compound to inhibit the formation of vascular-like structures by cancer cells, a phenomenon linked to aggression and nutrient supply [4].
This gold-standard assay measures the ability of a single cell to proliferate and form a colony after treatment, indicating long-term survival and reproductive death [5].
This confirms target engagement and evaluates effects on downstream proteins [4].
The following tables consolidate key quantitative findings from published in vitro studies using this compound.
Table 1: Anti-proliferative and Anti-migratory Effects of this compound
| Cancer Type | Cell Line | TGF-β Pathway Status | Assay | This compound Concentration | Key Finding | Citation |
|---|---|---|---|---|---|---|
| Head & Neck | FaDu | Deficient | Metabolic Activity | 40 µM, 72h | ~20% reduction vs control [5] | |
| Head & Neck | SCC-25 | Intact | Metabolic Activity | 20 µM, 72h | ~38% increase vs control [5] | |
| Glioma | A172 | Information Missing | Proliferation (Brdu) | N/A in co-culture | Reversed astrocyte-induced proliferation increase [4] | |
| Head & Neck | Multiple | Mixed | Migration (Wound Healing) | 10-40 µM, 24h | Significant reduction in all lines [5] |
Table 2: Efficacy in Phenotypic and Combination Therapy Assays
| Cancer Type | Cell Line | Assay | This compound Concentration | Key Finding | Citation |
|---|---|---|---|---|---|
| Glioma | A172 | Tube Formation (VM) | 10 µM | Inhibition of astrocyte-induced VM: ~2.5 vs ~24 tubes (control) [4] | |
| Head & Neck | SCC-25 | Clonogenic Survival | 10 µM + 4 Gy Radiation | Additive reduction in colony formation [5] | |
| Fibrosis Model | Human Gingival Fibroblasts | Myofibroblast Differentiation (α-SMA+ cells) | 1 µM with 10 ng/mL TGF-β1 | Reduced differentiation: ~23.5% vs ~38.1% (TGF-β1 only) [6] |
The transforming growth factor-beta (TGF-β) signaling pathway represents a critical mediator of tumor progression and immunosuppression within the tumor microenvironment. As a key regulator of multiple cellular processes, TGF-β exerts pleiotropic effects on cancer biology through both canonical SMAD-dependent signaling and non-canonical pathways that promote tumor invasion, metastasis, and immune evasion. Galunisertib (LY2157299 monohydrate) is an oral small-molecule inhibitor that specifically targets the TGF-β receptor I (TGFβ-RI/ALK5) kinase domain, thereby abrogating downstream SMAD phosphorylation and reversing TGF-β-mediated immunosuppression. The strategic combination of this compound with immune checkpoint inhibitors (ICIs) represents an innovative approach to overcome resistance to cancer immunotherapy by simultaneously addressing multiple immunosuppressive mechanisms within the tumor microenvironment.
The scientific rationale for combining this compound with ICIs stems from compelling preclinical evidence demonstrating that TGF-β signaling creates an immunosuppressive niche that excludes cytotoxic T-cells from tumor islets and promotes the differentiation of immunosuppressive cell populations, including regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs). TGF-β signaling directly suppresses the activation, maturation, and differentiation of both innate and adaptive immune cells, creating a formidable barrier to effective anti-tumor immunity. Importantly, preclinical models have demonstrated that concurrent blockade of TGF-β and PD-L1 pathways works synergistically to reverse immunosuppression, leading to enhanced T-cell infiltration and activation and promoting significant antitumor activity. This combination approach effectively addresses two major mechanisms of immune resistance: the PD-1/PD-L1 axis that directly inhibits T-cell function and the TGF-β pathway that excludes T-cells from the tumor microenvironment and promotes an immunosuppressive state.
The TGF-β signaling cascade initiates when TGF-β ligands bind to transmembrane type II receptors (TGFβ-RII), which subsequently recruit and phosphorylate type I receptors (TGFβ-RI/ALK5). This activated receptor complex then catalyzes the phosphorylation of SMAD2 and SMAD3, which form heterotrimeric complexes with SMAD4 and translocate to the nucleus to regulate the expression of hundreds of target genes involved in cell proliferation, differentiation, apoptosis, and immune regulation. This compound functions as a selective ATP-mimetic inhibitor that competitively binds to the kinase domain of TGFβ-RI, thereby preventing the phosphorylation of SMAD2 and SMAD3 and subsequent transduction of TGF-β signals. This inhibition effectively reverses TGF-β-mediated immunosuppression and reduces its prometastatic activities, including the epithelial-mesenchymal transition (EMT) that is crucial for cancer metastasis.
The intricate relationship between TGF-β inhibition and immune checkpoint blockade can be visualized through the following signaling pathway diagram:
The combination of this compound with immune checkpoint inhibitors creates a synergistic therapeutic effect through multiple interconnected mechanisms. First, TGF-β inhibition reverses the T-cell exclusion phenotype characteristic of many immunotherapy-resistant tumors, allowing cytotoxic T-cells to infiltrate tumor islets and exert their anti-tumor functions. Second, this compound counteracts TGF-β-mediated suppression of CD8+ T-cell cytotoxicity and impairs the differentiation and function of immunosuppressive Tregs within the tumor microenvironment. Third, the inhibition of TGF-β signaling reduces the expression of EMT-related genes and decreases cancer cell invasiveness and metastatic potential. When combined with PD-1/PD-L1 blockade, which prevents the direct inhibition of T-cell function, these complementary mechanisms create a favorable immune milieu capable of generating robust and durable anti-tumor responses. Preclinical studies have demonstrated that dual targeting of TGF-β and PD-L1 promotes T-cell-mediated clearance of established tumors, providing a strong rationale for clinical translation of this combination approach.
The therapeutic potential of this compound in combination with immune checkpoint inhibitors has been evaluated across multiple clinical trials in various advanced solid tumors. The table below summarizes key clinical evidence from published studies:
Table 1: Clinical Evidence for this compound Combination Therapy with Checkpoint Inhibitors
| Cancer Type | Combination Partner | Phase | Sample Size | Dosing Schedule | Efficacy Results | Reference |
|---|---|---|---|---|---|---|
| NSCLC | Nivolumab | Ib/II | 25 | This compound 150 mg BID (14d on/14d off) + Nivolumab 3 mg/kg Q2W | ORR: 24% (6 PR), DCR: 40%, mPFS: 5.26 mo, mOS: 11.99 mo | [1] |
| Pancreatic Cancer | Durvalumab | Ib | 32 | This compound 150 mg BID (14d on/14d off) + Durvalumab 1500 mg Q4W | DCR: 25%, mPFS: 1.87 mo, mOS: 5.72 mo | [2] |
| Uterine/Ovarian Carcinosarcoma | Paclitaxel/Carboplatin | IB | 24 | This compound + Chemotherapy (dose escalation) | Feasibility demonstrated, no worsening of AE profile | [3] |
| Advanced Solid Tumors | Nivolumab | Ib | 22 | This compound (50-150 mg BID) + Nivolumab 3 mg/kg Q2W | No DLTs observed, MTD not reached | [1] |
Abbreviations: BID: twice daily; DCR: disease control rate; DLT: dose-limiting toxicity; mOS: median overall survival; mPFS: median progression-free survival; MTD: maximum tolerated dose; NSCLC: non-small cell lung cancer; ORR: objective response rate; PR: partial response; Q2W: every 2 weeks; Q4W: every 4 weeks
In non-small cell lung cancer (NSCLC), the combination of this compound with nivolumab demonstrated promising clinical activity in a phase Ib/II trial. Among 25 patients with recurrent/refractory NSCLC who were immune checkpoint-naive, the regimen achieved a confirmed objective response rate of 24% (6 patients with partial response) and an additional 16% achieving stable disease, resulting in a disease control rate of 40%. The median duration of response was 7.43 months, indicating durable anti-tumor activity in responding patients. Notably, the median progression-free survival was 5.26 months and median overall survival was 11.99 months, which represents clinically meaningful benefit in this advanced patient population. Interestingly, responses were observed across PD-L1 expression levels, with only one of seven responders having high PD-L1 expression (≥50%), suggesting that TGF-β inhibition may expand the population of patients who benefit from immune checkpoint blockade beyond those with high PD-L1 expression [1].
In metastatic pancreatic cancer, a disease known for its resistant nature and immunosuppressive microenvironment, the combination of this compound with durvalumab demonstrated a more modest but still notable clinical activity. The disease control rate was 25%, with one patient achieving partial response and seven patients maintaining stable disease. The median overall survival of 5.72 months and progression-free survival of 1.87 months must be interpreted in the context of the profoundly treatment-resistant nature of advanced pancreatic cancer. These results suggest that while the combination has biological activity, patient selection strategies or additional combination partners may be needed to enhance efficacy in this challenging malignancy [2].
Objective: To characterize the pharmacokinetic profile of this compound and its pharmacodynamic effects on TGF-β signaling when administered in combination with immune checkpoint inhibitors.
Materials:
Methods:
Pre-dose Baseline Assessment:
Dosing Schedule:
Pharmacokinetic Sampling:
Pharmacodynamic Assessment:
Data Analysis:
Objective: To evaluate molecular markers of TGF-β pathway activity and immune activation in tumor tissue before and during treatment with this compound and immune checkpoint inhibitors.
Materials:
Methods:
Tissue Collection:
Immunohistochemistry Analysis:
Gene Expression Analysis:
Multiplex Immunofluorescence:
The following workflow diagram illustrates the comprehensive biomarker assessment strategy:
This compound is formulated as immediate-release tablets containing LY2157299 monohydrate as the active pharmaceutical ingredient. The recommended phase II dose when combined with immune checkpoint inhibitors is 150 mg twice daily administered orally on an intermittent schedule of 14 days on treatment followed by 14 days off treatment. This intermittent dosing strategy was implemented based on preclinical toxicology findings and has been shown to maintain therapeutic efficacy while managing potential long-term safety concerns associated with continuous TGF-β pathway inhibition. Tablets should be stored at controlled room temperature (20-25°C) with excursions permitted between 15-30°C, protected from moisture and light. The tablets are film-coated and should be swallowed whole with water, without chewing or crushing. This compound can be administered with or without food, but consistency in administration with regard to meals is recommended to minimize variability in drug exposure.
Under proper storage conditions, this compound tablets maintain chemical and physical stability for at least 24 months from the date of manufacture. Stability studies have demonstrated that the product remains within specification when stored in the original packaging at the recommended conditions. No special protection requirements beyond protection from excessive moisture and light are necessary. In the event of tablet damage, appropriate procedures should be followed for safe handling and disposal in accordance with local regulations for cytotoxic and cytostatic agents.
The combination of this compound with immune checkpoint inhibitors has demonstrated a manageable safety profile in clinical trials. The most frequent treatment-related adverse events observed in patients receiving this compound plus nivolumab included pruritus (36%), fatigue (32%), and decreased appetite (28%). These adverse events were predominantly mild to moderate in severity (Grade 1-2) and rarely led to treatment discontinuation. No Grade 4 or 5 treatment-related adverse events were observed in the NSCLC cohort treated with the 150 mg BID dose of this compound in combination with nivolumab. The safety profile of the combination appeared consistent with the known safety profiles of each individual agent, without evidence of synergistic or unexpected toxicities [1].
Table 2: Management of this compound-Related Adverse Events
| Adverse Event | Grade 1-2 | Grade 3 | Grade 4 |
|---|---|---|---|
| Fatigue | Supportive care, maintain hydration and nutrition; consider dose timing adjustment | Consider dose interruption until improvement to Grade ≤1; then resume at same dose or reduce by one dose level | Discontinue treatment |
| Pruritus | Topical emollients, antihistamines | Consider topical or systemic corticosteroids; temporary dose interruption until improvement to Grade ≤1 | Discontinue treatment |
| Decreased Appetite | Nutritional counseling, appetite stimulants | Consider temporary dose interruption; nutritional support | Discontinue treatment |
| Thrombocytopenia | Monitor platelet counts weekly | Interrupt this compound until platelets >75,000/μL; resume at reduced dose | Discontinue if platelets <25,000/μL or bleeding |
| Elevated Liver Enzymes | Monitor liver function tests weekly | Interrupt this compound until AST/ALT <3× ULN; resume at reduced dose | Discontinue if AST/ALT >20× ULN or bilirubin >10× ULN |
| Cardiac Events | Monitor for symptoms; echocardiogram at baseline and periodically | Interrupt this compound and conduct cardiac evaluation | Discontinue treatment |
Based on early-phase clinical trials and preclinical toxicology findings, special attention should be paid to potential cardiovascular effects and bleeding risks. Preclinical models have indicated that systemic TGF-β inhibition can lead to cardiac valvulopathy and vascular abnormalities, although comprehensive cardiac monitoring in clinical trials has not identified significant cardiac toxicity at the recommended phase II dose. Nevertheless, patients with pre-existing cardiac conditions, including myocardial infarction within 6 months, unstable angina, congestive heart failure, or uncontrolled hypertension, were excluded from clinical trials. Additionally, caution should be exercised in patients with risk factors for thromboembolic events, as deep vein thrombosis and pulmonary embolism have been reported in early clinical studies of this compound. Regular monitoring of blood counts, liver function, and cardiac function is recommended throughout treatment [6] [7].
As of the current date, this compound remains an investigational agent that has not received regulatory approval for commercial use in any jurisdiction. The development program continues to evaluate this compound in combination with various anti-cancer agents, including immune checkpoint inhibitors, across multiple tumor types. The recommended phase II dose of 150 mg twice daily on a 14 days on/14 days off schedule has been established in multiple clinical trials when combined with immune checkpoint inhibitors. Future regulatory submissions will require robust demonstration of clinical benefit in randomized controlled trials, with particular emphasis on overall survival and quality of life endpoints in addition to traditional response-based metrics.
Future development of this compound combination therapies should incorporate comprehensive biomarker strategies to identify patient populations most likely to benefit from TGF-β pathway inhibition. Potential biomarkers of interest include:
Research suggests that tumors with evidence of TGF-β-mediated immune exclusion may represent the optimal population for this compound and immune checkpoint inhibitor combinations. Additionally, monitoring early changes in circulating biomarkers, such as decreases in plasma TGF-β1 or changes in specific immune cell subsets, may provide early indicators of biological activity and potential clinical benefit [4] [1] [5].
The combination of this compound with immune checkpoint inhibitors represents a promising approach to overcome resistance to cancer immunotherapy by targeting the immunosuppressive TGF-β pathway in the tumor microenvironment. Clinical evidence supports the feasibility, safety, and preliminary efficacy of this combination strategy across multiple tumor types, including NSCLC and pancreatic cancer. The recommended phase II dose of this compound 150 mg twice daily on an intermittent schedule (14 days on/14 days off) in combination with standard doses of nivolumab or durvalumab has been established in clinical trials. Comprehensive biomarker assessments are essential to identify patient populations most likely to benefit from this therapeutic approach. Further clinical development in randomized controlled trials is warranted to definitively establish the clinical efficacy of this combination strategy and advance the field of immunotherapy in oncology.
The open-label, two-arm phase 1b/2a study investigated adding Galunisertib to standard therapy. The design and primary outcomes are summarized below [1].
| Aspect | Phase 1b (Dose Finding) | Phase 2a (Randomized Evaluation) |
|---|---|---|
| Objective | Determine safe & tolerable Phase 2 dose of this compound with TMZ/RTX [1]. | Confirm tolerability & pharmacodynamic profile; determine efficacy [1]. |
| Patient Allocation | Not randomized; this compound + TMZ/RTX only [1]. | Randomized 3:1 to This compound + TMZ/RTX (n=40) vs. TMZ/RTX alone (Control, n=16) [1]. |
| This compound Dosing | Intermittent, 14 days on/14 days off per 28-day cycle. Tested: 150 mg BID (300 mg/day) [1]. | Intermittent, 14 days on/14 days off. Used 150 mg BID (300 mg/day) from Phase 1b [1]. |
| Radiotherapy (RTX) | Total dose up to 60 Gy, delivered in 30 fractions of 1.8-2.0 Gy, 5 days/week for 6 weeks [1]. | Same as Phase 1b [1]. |
| Temozolomide (TMZ) | Administered as per standard of care (Stupp protocol) [1]. | Administered as per standard of care [1]. |
| Treatment Cycles | All patients received ≥6 cycles until progression, death, or unacceptable toxicity [1]. | Same as Phase 1b [1]. |
| Efficacy Outcome | This compound + TMZ/RTX | TMZ/RTX (Control) |
|---|---|---|
| Median Overall Survival (OS) | 18.2 months [1] | 17.9 months [1] |
| Median Progression-Free Survival (PFS) | 7.6 months [1] | 11.5 months [1] |
| Disease Control Rate (DCR) | 80% (32/40 patients) [1] | 56% (9/16 patients) [1] |
This compound is an oral small-molecule inhibitor that selectively targets the transforming growth factor-beta receptor I (TGF-β RI/ALK5). It inhibits the serine/threonine kinase activity of the receptor, thereby preventing the phosphorylation of downstream SMAD2 and SMAD3 proteins. This blockade abrogates the canonical TGF-β signaling pathway, which is known to promote tumor growth, invasion, metastasis, and immunosuppression in the tumor microenvironment [2].
The pharmacodynamic effects of this compound were evaluated by monitoring the phosphorylation of SMAD2 (pSMAD2) in tumor tissue. The study also characterized changes in major T-cell subsets (including CD4+, CD8+, and T regulatory cells) in patient blood samples during treatment to understand the immunomodulatory impact of TGF-β pathway inhibition [1].
The phase 2a study concluded that adding this compound to standard TMZ/RTX did not result in statistically significant differences in overall survival, progression-free survival, or safety profile compared to the control arm. The pharmacokinetic profile of this compound in the combination regimen was consistent with previous monotherapy data [1]. A 2025 network meta-analysis also noted that this compound in combination with standard therapy did not result in a survival advantage over standard treatment alone [3].
Although the primary clinical trial was negative, subsequent preclinical research suggests potential strategies to overcome therapeutic resistance in Glioblastoma (GBM). One study found that therapeutic-resistant GBM models exhibited upregulated TGF-β signaling and increased aldehyde dehydrogenase (ALDH) activity. The alcoholism drug Disulfiram, an ALDH inhibitor, was shown to sensitize these resistant GBM cells to this compound both in vitro and in vivo [4]. This indicates that simultaneously targeting cancer stem cells (with Disulfiram) and the immunosuppressive microenvironment (with this compound) could be a viable strategy worth exploring in future clinical protocols for recurrent GBM.
The following diagram visualizes the mechanistic pathway of this compound and the structure of the clinical trial.
Pancreatic cancer remains one of the most lethal malignancies, with a 5-year relative survival rate of only approximately 8% and is projected to become the second leading cause of cancer-related death in Western countries by 2030 [1]. The transforming growth factor-beta (TGF-β) signaling pathway is a critical driver of tumor progression, immune evasion, and treatment resistance in pancreatic cancer. Galunisertib (LY2157299) is the first-in-class, oral small-molecule inhibitor of the TGF-β type I receptor (ALK5) serine/threonine kinase [1] [2].
The molecular mechanism involves this compound binding to the kinase domain of TGFβR1, thereby inhibiting TGF-β-mediated signaling pathways. This specifically down-regulates the phosphorylation of SMAD2, preventing activation of the canonical TGF-β pathway [2]. In the tumor microenvironment, TGF-β inhibition reverses Treg-mediated immunosuppression, enhances T-cell trafficking to tumor sites, and potentially overcomes gemcitabine resistance mechanisms [2] [3]. Preclinical models demonstrate that TGF-β inhibitors enhance anti-tumor activity when combined with gemcitabine, providing the rationale for clinical development of this combination [1].
The clinical development of this compound plus gemcitabine was evaluated in a multinational, two-part phase 1b/2 study (NCT01373164) [1] [4]. This study consisted of a phase 1b dose-escalation component in patients with solid tumors, followed by a randomized, double-blind phase 2 evaluation in patients with locally advanced or metastatic pancreatic adenocarcinoma.
Table 1: Efficacy Results from Phase 2 Clinical Trial
| Parameter | This compound + Gemcitabine (N=104) | Placebo + Gemcitabine (N=52) | Hazard Ratio (HR) |
|---|---|---|---|
| Median Overall Survival (OS) | 8.9 months | 7.1 months | 0.79 (95% CrI: 0.59-1.09) |
| Posterior Probability HR <1 | 0.93 | - | - |
| Statistical Power | 90% (assuming HR=0.7) | - | - |
| Type 1 Error Rate | 0.16 | - | - |
Table 2: Patient Characteristics in Phase 2 Trial
| Characteristic | This compound + Gemcitabine | Placebo + Gemcitabine |
|---|---|---|
| Total Patients | 104 | 52 |
| ECOG Status 1 | 56% | 56% |
| Stage III/IV Disease | 97% | 97% |
| Previous Gemcitabine | Not reported | Not reported |
The phase 1b dose-escalation established 300 mg/day (150 mg twice daily) as the recommended phase 2 dose, administered intermittently for 14 days followed by 14 days off treatment [1] [4]. The phase 2 study utilized a Bayesian-augmented design that incorporated historical control data from previous gemcitabine trials to optimize the control group [1].
Table 3: Dosing Regimen for Clinical Trial
| Component | Dosage and Administration | Schedule |
|---|---|---|
| This compound | 150 mg orally twice daily (300 mg/day) | 14 days on, 14 days off (28-day cycle) |
| Gemcitabine | 1000 mg/m² intravenous infusion over 30 min | Once weekly for 7 weeks, then 1 week rest, then once weekly for 3 weeks of each 4-week cycle |
| Treatment Context | First-line treatment for unresectable pancreatic cancer |
The initial gemcitabine dose was administered 7 days (±3 days) after starting this compound or placebo to characterize the this compound pharmacokinetic profile [1]. In the phase 1b study, dose escalation followed a 3 + 3 design with cohorts receiving 80 mg/day, 160 mg/day, and 300 mg/day of this compound [1] [4].
Plasma samples for pharmacokinetic analysis were obtained on Day 14 at the following time points: 0 hours (pre-dose), 0.5, 2, 3, and 6 hours post-dose, with additional morning doses collected at 24h and 48h [4]. Key parameters assessed included:
The recommended phase 2 dose was determined based on overall toxicity, dose reductions, omissions, and pharmacokinetic information from Phase 1b [4].
Tumor response was evaluated using RECIST v1.1 criteria, with assessments including [1] [4]:
Exploratory biomarker analyses included evaluation of circulating biomarkers including macrophage inflammatory protein-1-alpha (MIP-1α) and interferon-gamma-induced protein 10 (IP-10). Lower baseline levels of these biomarkers were associated with this compound benefit [1] [5]. Additional biomarker assessments included changes in serum TGF-β1 and CA19-9 levels [1] [2].
The following diagram illustrates the mechanistic basis for the this compound and gemcitabine combination therapy:
This mechanism is supported by preclinical findings showing that this compound reverses TGF-β-mediated repression of T-cell proliferation and demonstrates synergistic effects with gemcitabine in overcoming chemoresistance, particularly in CD90+ cancer stem-like cells [2] [3].
The combination of this compound and gemcitabine demonstrated minimal added toxicity beyond the known safety profile of gemcitabine alone [1] [5]. Dose interruptions occurred in 71% of patients receiving this compound, while dose reductions were required in 13% of this compound-treated patients and 65% of gemcitabine-treated patients across the combination [1].
The most common grade ≥3 adverse events typically reflected the known toxicity profile of gemcitabine and included:
The intermittent dosing schedule (14 days on/14 days off) helped manage toxicity while maintaining efficacy [1] [2].
Based on the phase 2 results, future exploration of this compound in pancreatic cancer is ongoing in combination with durvalumab (anti-PD-L1 antibody) [1] [5]. Additional research directions include:
Current evidence suggests that the combination of this compound and gemcitabine may be particularly beneficial for patient subgroups with specific biomarker profiles, moving toward a more personalized treatment approach for unresectable pancreatic cancer [1] [3].
The transforming growth factor beta (TGF-β) superfamily of signaling pathways regulates critical cellular processes including proliferation, differentiation, apoptosis, and immune responses. These pathways initiate when ligands bind to cell surface serine/threonine kinase receptors, leading to the phosphorylation of receptor-regulated SMAD proteins (R-Smads). The TGF-β/activin branch primarily triggers carboxy-terminal phosphorylation of Smad2 and Smad3, while the bone morphogenetic protein (BMP) branch activates Smad1, Smad5, and Smad9 (often collectively referred to as Smad1/5/9). Once phosphorylated, these R-Smads form complexes with the common mediator Smad4 and translocate to the nucleus where they function as transcription factors regulating hundreds of genes in a cell-type-specific manner [1].
Peripheral blood mononuclear cells (PBMCs) represent an accessible tissue source for monitoring pharmacodynamic responses to therapeutic interventions targeting TGF-β superfamily pathways. These cells circulate throughout the body, constantly exposed to physiological and pathological signals, making them valuable surrogate biomarkers for assessing target engagement and pathway modulation. The ability to track SMAD phosphorylation states in PBMCs provides researchers with critical insights into drug mechanism of action, optimal biological dosing, and treatment response stratification without requiring invasive tissue biopsies. This approach is particularly valuable in early clinical development where establishing proof-of-mechanism is essential for guiding dose and schedule selection of therapeutics targeting TGF-β superfamily pathways [2].
Anticoagulant Selection: Blood should be collected into either sodium citrate or sodium heparin mononuclear cell preparation tubes. While both anticoagulants are generally suitable for most downstream applications, preliminary testing should confirm compatibility with specific analytical methods. Tubes must be maintained at room temperature (18-25°C) prior to use [2].
Processing Time Considerations: Research demonstrates that blood processing delays significantly impact PBMC bioenergetics and activation capacity. Mitochondrial respiration, glycolytic activity, ATP supply flux, and respiratory control ratio were substantially diminished when processing was delayed 48-72 hours post-collection. For optimal preservation of signaling pathway integrity, process samples immediately or within 24 hours of collection [3].
Isolation Methodology: PBMCs can be isolated using density gradient separation methods with commercial systems such as SepMate or EasySep Direct PBMC isolation kits. Following isolation, centrifuge enriched PBMC suspensions at 500 × g for 10 minutes, wash with pre-warmed appropriate media, and resuspend for counting. Determine viable cell counts using automated counters with fluorescent viability stains such as acrid orange and propidium iodide [3].
Cytokine/Stimulator Selection: TGF-β1 is commonly used at 1-10 ng/mL concentrations to stimulate SMAD2/3 phosphorylation in PBMCs. For monitoring BMP pathway engagement, ligands such as BMP2, BMP6, or BMP9 should be selected based on their receptor specificity. Stimulation duration typically ranges from 15 minutes to 2 hours depending on the specific SMAD protein being analyzed [4].
Small Molecule Inhibitors: To demonstrate assay specificity and pharmacodynamic modulation, include specific TGF-β pathway inhibitors:
Table 1: Critical Stimulation Conditions and Inhibitors for SMAD Phosphorylation Studies in PBMCs
| Experimental Condition | Concentration | Incubation Time | Primary Effect |
|---|---|---|---|
| TGF-β1 stimulation | 1-10 ng/mL | 15 min - 2 h | Induces Smad2/3 phosphorylation |
| BMP stimulation | 10-50 ng/mL | 15 min - 2 h | Induces Smad1/5/9 phosphorylation |
| SB-505124 (ALK4/5/7 inhibitor) | 5 μM | Pre-incubate 1 h prior to stimulation | Inhibits TGF-β-induced Smad2/3 phosphorylation |
| LDN-193189 (ALK1/2/3/6 inhibitor) | 0.05 μM | Pre-incubate 1 h prior to stimulation | Inhibits BMP-induced Smad1/5 phosphorylation |
| (5Z)-7-Oxozeaenol (TAK1 inhibitor) | 0.5 μM | Pre-incubate 1 h prior to stimulation | Attenuates both Smad2 and Smad1/5 phosphorylation |
For phosphoprotein analysis, immediate fixation is critical to preserve phosphorylation states at the time of collection. Fix cells immediately following stimulation using pre-warmed BD Cytofix Fixation Buffer or similar formulations. Incubate at 37°C for 10-15 minutes while mixing by inversion or brief vortexing [5]. Fixed cells can be centrifuged and resuspended in PBS or culture media with 10% DMSO for storage at -80°C for up to 7 days. When ready for analysis, thaw cells rapidly at 37°C and wash immediately before proceeding with permeabilization and staining steps [5].
The Phosphoflow technique combines phosphoprotein-specific antibodies with flow cytometry, enabling simultaneous assessment of SMAD phosphorylation and cell surface markers for immunophenotyping. This approach permits evaluation of pathway modulation in specific immune cell subsets within heterogeneous PBMC populations [5].
Detergent-Based Permeabilization Method:
Alcohol-Based Permeabilization Method:
Table 2: Key Antibodies for SMAD Phosphorylation Detection in PBMCs
| Target | Clone | Application | Recommended Dilution | Commercial Source |
|---|---|---|---|---|
| Phospho-Smad1/5 | B5B10 | Immunofluorescence, Western blot | 1:50 (IF) | Cell Signaling Technology |
| Phospho-Smad2 | 18338 | Immunofluorescence, Western blot | 1:50 (IF) | Cell Signaling Technology |
| Phospho-Smad3 | N/A | Western blot, Flow cytometry | Vendor recommendation | Multiple suppliers |
| CD3 (T cells) | Multiple | Surface staining for immunophenotyping | Vendor recommendation | Multiple suppliers |
| CD19 (B cells) | Multiple | Surface staining for immunophenotyping | Vendor recommendation | Multiple suppliers |
| CD14 (monocytes) | Multiple | Surface staining for immunophenotyping | Vendor recommendation | Multiple suppliers |
Mass cytometry represents an advanced platform that combines phosphoprotein-specific antibodies with heavy metal tags rather than fluorophores, substantially expanding the analytical multiplexing capacity. This technique is particularly valuable for comprehensive signaling network analysis across multiple immune cell subsets simultaneously [6].
Protocol Overview:
For detailed subcellular localization of phosphorylated SMAD proteins, immunofluorescence provides visual confirmation of nuclear translocation of activated SMAD complexes, a critical endpoint in pathway activation [7].
Detailed Protocol:
Flow Cytometry Data Analysis: Calculate median fluorescence intensity (MFI) of phospho-SMAD signals within gated cell populations. Normalize data to either unstimulated controls or internal standards to account for day-to-day instrument variability. For population-based analyses, set thresholds for positive phosphorylation signals using isotype controls or unstimulated samples [5] [6].
Mass Cytometry Analysis: Use median dual-count signals in each mass channel to quantitate phosphorylation levels. Normalize to internal bead standards or reference samples included across multiple batches. Employ viSNE or UMAP dimensionality reduction algorithms to visualize phospho-SMAD expression patterns across cell subsets [6].
Immunofluorescence Quantification: After nuclear segmentation, measure mean fluorescence intensity within individual nuclei. Background subtract using cytoplasmic regions or unstained controls. Calculate nuclear-to-cytoplasmic ratios as an indicator of SMAD activation, as phosphorylated SMADs translocate to the nucleus upon pathway activation [7].
Baseline Phosphorylation: Account for constitutive SMAD phosphorylation in unstimulated PBMCs, which may vary between donors and cell subsets. Include paired stimulated and unstimulated samples from the same donor for accurate assessment of drug effects.
Temporal Dynamics: Recognize that SMAD phosphorylation kinetics are rapid, typically peaking within 15-60 minutes post-stimulation and returning to baseline within 2-4 hours. Time-course experiments are essential for capturing peak phosphorylation events.
Assay Performance Metrics: Establish acceptance criteria for signal-to-noise ratios (stimulated vs. unstimulated) and coefficient of variation for replicate samples. Minimum acceptable signal-to-noise ratios of 2:1 are recommended for robust assay performance.
Monitoring SMAD phosphorylation in PBMCs provides direct evidence of target engagement for therapeutics modulating TGF-β superfamily pathways. This approach is particularly valuable for kinase inhibitors targeting ALK receptors and monoclonal antibodies targeting specific ligands or receptors. In early-phase clinical trials, PBMC-based SMAD phosphorylation assays can help establish proof-of-mechanism, guide dose selection, and inform dosing schedules based on pathway modulation kinetics [2].
The minimally invasive nature of peripheral blood sampling enables dense longitudinal sampling throughout clinical trials, providing robust data on the dynamics of pathway modulation and recovery. This sampling strategy facilitates development of pharmacokinetic-pharmacodynamic (PK-PD) relationships that are critical for optimal drug development decisions. Additionally, the ability to monitor pathway activity in immune cell subsets may provide insights into immune-related mechanisms of action and potential biomarkers for patient stratification [2].
For successful implementation in multi-center clinical trials, standardized protocols must be established across collection sites. Key considerations include:
Site Training and SOPs: Develop comprehensive standard operating procedures with visual guides and training materials to ensure consistent sample processing across clinical sites [2].
Stability Testing: Conduct pre-study validation to establish sample stability timelines for various processing and storage conditions. Define acceptable delays between blood collection and PBMC processing based on stability data.
Reference Materials: Include control samples with known phosphorylation responses in each batch to monitor assay performance over time and across sites.
Data Standardization: Implement normalized reporting metrics such as fold-change from baseline or percentage inhibition of stimulated phosphorylation to facilitate cross-trial comparisons.
Monitoring SMAD phosphorylation in PBMCs provides a robust, minimally invasive approach for assessing TGF-β superfamily pathway modulation in clinical trials. The protocols outlined in this document enable researchers to reliably measure target engagement and pharmacodynamic responses to therapeutics targeting these critical signaling pathways. As drug development efforts increasingly focus on precision medicine approaches, PBMC-based SMAD phosphorylation assays offer valuable tools for establishing proof-of-mechanism, guiding dose optimization, and advancing personalized therapeutic strategies for diseases involving dysregulated TGF-β superfamily signaling.
Galunisertib (also known as LY2157299) is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the transforming growth factor-beta receptor type I (TGF-βRI/ALK5) kinase. This compound has emerged as a promising therapeutic candidate in oncology and fibrosis research due to its ability to disrupt TGF-β signaling, a pathway critically involved in tumor progression, immunosuppression, and fibrotic processes. With a molecular weight of 369.42 g/mol and the chemical formula C₂₂H₁₉N₅O, this compound exhibits potent inhibitory activity against TGF-βRI, with reported IC₅₀ values ranging from 56 nM to 172 nM depending on the assay system [1] [2].
The primary mechanism of action of this compound involves competitive binding to the ATP-binding site of TGF-βRI, thereby preventing the receptor-mediated phosphorylation of downstream SMAD proteins (SMAD2 and SMAD3). This inhibition disrupts the formation of the SMAD complex with SMAD4 and its subsequent translocation to the nucleus, where it would otherwise act as a transcription factor for genes involved in epithelial-mesenchymal transition (EMT), immunosuppression, and fibrosis [3] [4]. The compound's ability to reverse TGF-β-mediated immunosuppression has made it particularly valuable in cancer immunotherapy research, especially in combination with immune checkpoint inhibitors [3].
This compound has demonstrated broad research applications across various disease models, including glioblastoma, hepatocellular carcinoma, non-small cell lung cancer, and fibrotic eye disorders [2] [4]. Its continued investigation in preclinical and clinical studies underscores the importance of understanding its physicochemical properties and handling requirements for optimal experimental outcomes.
Proper solubility is crucial for maintaining this compound's stability and ensuring consistent experimental results. The compound is classified as moderately soluble in organic solvents, with DMSO being the preferred solvent for stock solution preparation due to its excellent dissolving capacity. The following table summarizes the comprehensive solubility profile of this compound across various solvents:
Table 1: Solubility Profile of this compound in Various Solvents
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Notes |
|---|---|---|---|
| DMSO | 36.94-100 | 100 | Recommended for stock solutions |
| Ethanol | 7.39 | 20 | Suitable for short-term use |
| Water | Insoluble | Insoluble | Not recommended |
The exceptional solubility in DMSO (up to 100 mg/mL) makes it ideal for preparing concentrated stock solutions, which can be aliquoted and stored for extended periods [1] [2]. The solubility in ethanol is significantly lower but may be suitable for specific experimental applications where DMSO compatibility is a concern. It is important to note that this compound is essentially insoluble in aqueous buffers, necessitating initial dissolution in DMSO followed by dilution into aqueous systems for cell-based assays [1].
Long-term stability of this compound is dependent on proper storage conditions. The solid compound should be stored at -20°C in a desiccated environment to prevent moisture absorption and degradation [1] [5]. Stock solutions in DMSO maintain stability when stored at -20°C for up to one month, while for longer storage (up to two years), -80°C is recommended [2] [6]. Repeated freeze-thaw cycles should be avoided as they can accelerate compound degradation, making aliquoting into single-use portions a prudent practice.
Table 2: Storage Conditions and Stability of this compound
| Form | Short-Term Storage | Long-Term Storage | Stability |
|---|---|---|---|
| Solid | -20°C (desiccated) | -20°C (desiccated) | ≥1 year |
| DMSO Solution | -20°C | -80°C | 1 month at -20°C, 2 years at -80°C |
Preparation of consistent, high-quality stock solutions is fundamental for obtaining reliable and reproducible experimental data. The following step-by-step protocol describes the recommended procedure for preparing this compound stock solutions in DMSO:
For cell culture applications, it is critical to ensure that the final DMSO concentration does not exceed 0.1% (v/v) to avoid cellular toxicity. Appropriate vehicle controls containing the same DMSO concentration should be included in all experiments.
The following table provides reference values for preparing stock solutions of this compound at various commonly used concentrations:
Table 3: Preparation of this compound Stock Solutions in DMSO
| Desired Concentration | Amount of this compound | DMSO Volume |
|---|---|---|
| 10 mM | 3.69 mg | 1 mL |
| 50 mM | 18.47 mg | 1 mL |
| 100 mM | 36.94 mg | 1 mL |
For in vivo studies, this compound is frequently prepared in suspension formulations. One validated protocol uses 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline, which produces a clear solution at concentrations up to 5.75 mg/mL (15.56 mM) [2]. This formulation maintains compound stability and allows for consistent dosing in animal models.
SMAD phosphorylation analysis serves as a primary assay to confirm this compound's target engagement and biological activity [1] [4]. The following protocol outlines the key steps for assessing phospho-SMAD2/3 levels in cell cultures:
This assay has been successfully employed across various cell types, demonstrating dose-dependent inhibition of SMAD phosphorylation with significant reduction observed at concentrations as low as 1 μM and near-complete inhibition at 10-20 μM [4]. The protocol can be adapted for high-content screening using immunocytochemistry and automated imaging systems.
Animal studies with this compound require careful consideration of formulation, dosing regimen, and route of administration. The following protocol has been validated in multiple mouse models:
This protocol has demonstrated significant antitumor efficacy in xenograft models, with approximately 70% decrease in pSMAD levels observed in Calu6 (non-small cell lung cancer) and MX1 (breast cancer) models following a single 75 mg/kg dose [2]. The reversibility of target inhibition is evidenced by recovery of pSMAD to 80% of baseline approximately 6 hours after administration, informing appropriate dosing intervals.
Rational combination strategies have enhanced the therapeutic potential of this compound, particularly in immuno-oncology applications:
This combination has demonstrated synergistic antitumor activity, resulting in improved tumor growth inhibition and complete regressions in colon carcinoma models [3]. The combination therapy was associated with an enhanced anti-tumor immune gene expression profile that accelerated compared to anti-PD-L1 monotherapy.
This compound has shown variable potentiation of other anticancer agents across different cell lines, with notable synergy observed in SK-Sora, HepG2, and Hep3B cell lines when combined with Bay 43-9006 [2].
Monitoring solution stability is essential for experimental integrity. This compound solutions in DMSO are generally stable for one month when stored at -20°C, but several indicators can signal compound degradation:
For long-term storage, aliquoting stock solutions and storing at -80°C is recommended, with stability maintained for up to two years under these conditions [2]. It is advisable to periodically compare the activity of stored aliquots against freshly prepared solutions or certified reference standards when available.
This compound exhibits complex solid-form behavior, with research identifying ten diverse polymorphs and a tendency toward solvate formation [7]. This polymorphism can potentially affect dissolution kinetics and bioavailability, though these variations are generally minimal in solution-based applications. The compound has a melting point of 241-242°C and a predicted boiling point of 619.0±55.0°C, reflecting its thermal stability [6].
The calculated pKa of 15.27±0.30 indicates that this compound exists predominantly in its neutral form under physiological pH conditions, contributing to its membrane permeability and oral bioavailability [6]. Researchers should note that different polymorphic forms may exhibit slightly different dissolution rates, though they ultimately yield identical solutions with equivalent biological activity.
The following diagram illustrates the TGF-β signaling pathway and the mechanism by which this compound inhibits this pathway, providing a visual reference for understanding its biological activity:
Diagram 1: this compound inhibition of the TGF-β signaling pathway. This compound binds to TGF-β receptor I (ALK5), preventing SMAD2/3 phosphorylation and subsequent signaling events involved in epithelial-mesenchymal transition (EMT), fibrosis, and immunosuppression.
The diagram visually represents how this compound specifically targets the TGF-β receptor I kinase activity, thereby interrupting the downstream signaling cascade that drives numerous pathological processes, including cancer progression, fibrosis, and immune suppression [1] [3] [4]. This mechanism underpins the compound's versatile research applications across these therapeutic areas.
This compound represents a valuable research tool for investigating TGF-β signaling pathway biology and developing novel therapeutic strategies for cancer and fibrotic diseases. The solubility characteristics, with high DMSO solubility and water insolubility, dictate specific handling procedures that ensure compound integrity and experimental reproducibility. The protocols outlined herein for stock solution preparation, in vitro assessment of target engagement, and in vivo efficacy studies provide researchers with robust methodological frameworks that have been validated across multiple experimental systems. As research with this compound continues to evolve, particularly in combination therapies, adherence to these standardized protocols will facilitate comparison of results across studies and accelerate the translation of preclinical findings to clinical applications.
This compound (LY2157299 monohydrate) is an oral small-molecule inhibitor of the transforming growth factor-beta receptor I (TGF-βRI/ALK5) kinase that specifically downregulates phosphorylation of SMAD2, thereby abrogating activation of the canonical TGF-β signaling pathway [1] [2]. The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in early stages while functioning as a tumor promoter in advanced disease through both intrinsic and extrinsic mechanisms [3] [4]. This paradoxical switch makes TGF-β an attractive therapeutic target, but also necessitates precise dosing strategies to maximize efficacy while minimizing toxicity.
The molecular structure of this compound enables it to bind competitively to the ATP-binding site of TGF-βRI through critical hydrogen bond interactions with histidine 283 and tyrosine 249 residues [3] [5]. This binding mode results in potent and selective inhibition of TGF-βRI kinase activity with an IC₅₀ of 0.172 μM, while demonstrating significantly weaker activity against related kinases including Alk1/ACVRL1 (24.9 μM) and Alk2/ACVR1 (35.7 μM) [3]. Through this mechanism, this compound inhibits TGF-β-dependent functions including tumor cell migration, epithelial-mesenchymal transition (EMT), reversal of TGF-β-mediated immunosuppression, and tumor growth delay in preclinical models [3].
Table 1: Selectivity Profile of this compound Against Key Kinases
| Enzyme/Receptor | This compound IC₅₀ (μM) |
|---|---|
| TGF-βRI (Alk5) | 0.172 |
| Alk4/ACVR1B | 0.0777 |
| TGF-βRII | 0.208 |
| Alk6/BMPR1 | 0.471 |
| ACVR2B | 0.694 |
| Alk3/BMPR1A | 16.8 |
| Alk1/ACVRL1 | 24.9 |
| Alk2/ACVR1 | 35.7 |
| BMPR2 | >60.0 |
Continuous long-term exposure to this compound in animal models resulted in cardacic toxicities that necessitated the development of a pharmacokinetic/pharmacodynamic (PK/PD)-based dosing strategy to establish a viable therapeutic window [1] [2]. Preclinical investigations revealed that sustained TGF-β pathway inhibition produced unacceptable safety profiles, prompting the exploration of intermittent scheduling to balance target modulation with safety considerations [1]. These findings were crucial in defining a therapeutic window with an appropriate safety profile that enabled continued clinical investigation of this compound.
The relationship between this compound exposure, target modulation, and toxicity was systematically characterized through comprehensive PK/PD modeling [1]. This analysis demonstrated that intermittent administration allowed for sufficient recovery periods that mitigated cumulative toxicity while maintaining antitumor efficacy. The PK/PD model established that TGF-β pathway inhibition for approximately 50% of the treatment cycle provided optimal balance between efficacy and safety, leading to the adoption of the 14 days on/14 days off schedule across all clinical trials [1] [6].
The intermittent dosing strategy is further supported by the dynamic nature of TGF-β signaling in the tumor microenvironment. TGF-β regulates multiple hallmarks of cancer, including immune evasion, EMT, and DNA repair mechanisms [4] [7]. Continuous pathway inhibition may trigger adaptive resistance mechanisms, whereas intermittent exposure potentially prevents or delays these compensatory pathways. Research in HPV-driven cancers has revealed that TGF-β signaling competency directly influences DNA repair fidelity, with TGF-β inhibition shifting cells from high-fidelity to error-prone repair mechanisms [4]. This biological rationale supports pulsed inhibition to capitalize on synthetic lethal interactions while minimizing damage to normal tissues.
Based on PK/PD modeling and preclinical safety data, a standardized intermittent dosing regimen has been implemented across all clinical trials of this compound: 14 days of treatment followed by 14 days off treatment, repeated on 28-day cycles [1] [7] [6]. This schedule has been maintained whether this compound is administered as monotherapy or in combination with other antineoplastic agents, including standard chemotherapy regimens and immune checkpoint inhibitors such as nivolumab [7].
The phase Ib dose-escalation studies established 150 mg twice daily (BID) as the recommended phase II dose when administered on the 14 days on/14 days off schedule [7]. This dose achieved consistent target modulation while maintaining a manageable safety profile. Lower doses of 50 mg daily, 50 mg BID, and 80 mg BID were also evaluated during dose escalation, but 150 mg BID demonstrated the most favorable PK/PD characteristics for further clinical development [7].
Table 2: Clinical Dosing Regimens Evaluated for this compound
| Study Phase | Dosing Regimens Evaluated | Schedule | Patient Population |
|---|---|---|---|
| Phase Ib | 50 mg daily, 50 mg BID, 80 mg BID, 150 mg BID | 14 days on/14 days off | Advanced refractory solid tumors |
| Phase II | 150 mg BID | 14 days on/14 days off | NSCLC, hepatocellular carcinoma, glioblastoma, pancreatic cancer |
| Combination Therapy | 150 mg BID + nivolumab 3 mg/kg | 14 days on/14 days off | NSCLC and other solid tumors |
A critical component of this compound dosing optimization involves pharmacodynamic monitoring to confirm target engagement and pathway modulation. Preclinical models demonstrated a correlation between this compound-dependent inhibition of SMAD phosphorylation (pSMAD) in tumor tissues and in peripheral blood mononuclear cells (PBMCs), supporting the use of PBMCs as a surrogate tissue for assessing pharmacodynamic effects in clinical trials [3]. This finding enabled practical monitoring of target engagement in patients without requiring sequential tumor biopsies.
In the phase Ib/II study of this compound combined with nivolumab, biomarker analyses revealed that interferon gamma response genes were induced post-treatment, while cell adhesion genes were repressed [7]. These molecular changes provide evidence of immune modulation and confirm biological activity of the combination regimen, even though the small sample size limited statistical power for correlation with clinical outcomes. Additional biomarker assessments have included evaluation of EMT markers and T-cell infiltration into tumors, which represent key mechanistic consequences of TGF-β pathway inhibition [3] [7].
Purpose: To evaluate target engagement of this compound by measuring inhibition of SMAD2 phosphorylation in PBMCs and tumor tissues.
Materials:
Procedure:
Data Analysis: Calculate percentage inhibition of TGF-β-induced pSMAD2 relative to pre-dose samples. Effective target modulation is typically defined as >50% inhibition of pSMAD2 signaling.
Purpose: To evaluate antitumor activity of this compound using the clinically-relevant intermittent dosing schedule in patient-derived xenograft or syngeneic mouse models.
Materials:
Procedure:
Endpoint Analysis:
Figure 1: TGF-β Signaling Pathway and this compound Mechanism of Action
Clinical experience with this compound has established a manageable safety profile when administered according to the intermittent schedule. In the phase Ib/II study of this compound with nivolumab, the most frequent treatment-related adverse events included pruritus (36%), fatigue (32%), and decreased appetite (28%) [7]. No grade 4 or 5 treatment-related adverse events were observed, supporting the favorable safety profile of the intermittent regimen. However, based on preclinical findings, cardiac monitoring remains a consideration in clinical development, though the intermittent schedule has mitigated these concerns in human trials to date.
Routine safety assessments should include:
Despite compelling preclinical rationale, clinical development of TGF-β pathway inhibitors has faced challenges in demonstrating consistent efficacy across patient populations [4]. This highlights the critical need for predictive biomarkers to identify patients most likely to benefit from this compound. Potential biomarker approaches include:
The correlation between pSMAD2 inhibition in tumor tissue and PBMCs supports the use of PBMC pharmacodynamics as a potential patient stratification tool, where adequate target engagement could be confirmed early in treatment [3].
The optimized intermittent dosing schedule of 14 days on/14 days off for this compound represents a successful application of PK/PD principles in oncology drug development. This regimen effectively balances the need for sufficient TGF-β pathway inhibition to achieve antitumor activity while minimizing potential toxicities associated with continuous pathway suppression. The standardized schedule has been successfully implemented across multiple clinical trials in various solid tumors, both as monotherapy and in combination with other agents.
Future directions for this compound development should focus on biomarker-driven patient selection and rational combination strategies based on the multifaceted roles of TGF-β in cancer biology. The intermittent dosing regimen described in this application note provides a validated foundation for these future clinical investigations.
This compound is recognized in scientific literature as a "prolific solvate former," a property that complicated its initial development and prompted an extensive investigation into its polymorphic behavior [1]. This screening led to the discovery of ten distinct unsolvated polymorphs [1]. A significant finding from crystal structure prediction (CSP) studies is that the computationally predicted most stable polymorph has not yet been obtained in experiments, indicating a potential risk of a late-appearing, more stable form [1] [2].
Here are answers to common technical questions that might arise during experimental work with this compound:
Q1: Why does this compound present a high risk for polymorphic instability? this compound exhibits exceptional conformational polymorphism, meaning its flexible molecule can adopt multiple low-energy conformations that pack into different crystal lattices [1]. Furthermore, its tendency to readily form numerous solvates can obscure the search for neat polymorphs and presents a risk of desolvation to various unstable anhydrous forms [1].
Q2: Is there a stable, developable crystalline form of this compound? Yes. A patent discloses an anhydrous crystalline form, referred to as Form A, which was developed to address stability concerns. The table below summarizes its key characteristics compared to the known monohydrate (Form 1) [3].
| Property | Form A (Anhydrous) | Form 1 (Monohydrate) |
|---|---|---|
| Hygroscopicity | Non- or almost non-hygroscopic after storage at 80% RH [3] | Slightly hygroscopic [3] |
| Solubility | Approximately ten times higher than Form 1 at 24 hours [3] | Lower solubility profile [3] |
| Stability | No form change observed after 1 year at 40°C/75% RH or after mechanical grinding [3] | Information not provided in search results |
The following diagram outlines a recommended workflow that integrates both computational and experimental methods to thoroughly map the solid-form landscape, inspired by the approaches used in the search results.
Detailed Methodologies:
Computational Risk Assessment (Crystal Structure Prediction):
Experimental Polymorph Screening:
Comprehensive Characterization:
The stable Form A's XRPD pattern is characterized by key peaks, which can be used for identification. The most prominent characteristic peaks for Form A are at 2θ values of 22.0°, 10.4°, and 25.3° (using CuKα radiation) [3].
This compound is an oral small-molecule inhibitor that selectively targets the Transforming Growth Factor-Beta Receptor I (TGF-βRI, also known as ALK5). It acts as a competitive inhibitor for the ATP-binding site within the kinase domain of TGF-βRI [1] [2].
The following diagram illustrates how this compound inhibits the canonical TGF-β signaling pathway.
Preclinical and clinical studies have established that intermittent dosing is critical for managing tolerability while maintaining efficacy. Long-term continuous exposure was associated with cardiac toxicities in animal models [1].
| Parameter | Preclinical/Clinical Recommendation | Key Rationale & Context |
|---|---|---|
| Dosing Regimen | 14 days on treatment, followed by 14 days off (28-day cycle) [1]. | Mitigates potential cardiac toxicity observed with continuous long-term exposure in animals [1]. |
| Target Modulation (Preclinical) | Maintain plasma concentrations > 0.172 µM [2]. | Based on the in vitro IC₅₀ for TGF-βRI kinase inhibition [2]. |
| Cell-Based Assays (Human Fibroblasts) | Effective at 1-20 µM [3]. | Reduces TGF-β1-induced myofibroblast differentiation and expression of α-SMA/COL1A1 [3]. |
| Pharmacodynamic (PD) Monitoring | Use pSMAD2 levels in Peripheral Blood Mononuclear Cells (PBMCs) as a surrogate [2]. | Inhibition of pSMAD2 in PBMCs correlates with target modulation in tumor tissues in preclinical models [2]. |
Here are detailed methodologies for common assays used to evaluate this compound's efficacy, based on recent research.
This protocol assesses the anti-fibrotic effect of this compound by measuring the reduction of myofibroblast markers [3].
This protocol evaluates how this compound can repair TGF-β-induced dysfunction in endothelial progenitor cells (EPCs), restoring their ability to support hematopoiesis [4].
| Issue | Potential Causes | Recommended Solutions |
|---|---|---|
| Variable Response to Therapy | Heterogeneity in TGF-β pathway activity across cell lines or disease models [5]. | Pre-screen models for TGF-β pathway activity (e.g., baseline pSMAD2 levels). Use functional assays (e.g., migration, target gene expression) to confirm on-target effect [5]. |
| Insufficient Pathway Inhibition | Dosing concentration or duration is inadequate for the specific model. | Validate target engagement by measuring pSMAD2 levels in treated cells via Western Blot or flow cytometry. Ensure dosing aligns with the established PK/PD model (e.g., maintaining concentrations above IC₅₀) [1] [2]. |
| Unexpected Cytotoxicity | Off-target effects or context-dependent TGF-β roles. | Perform dose-range finding studies (e.g., 1-20 µM). Use the intermittent dosing schedule (14 days on/14 days off) to mitigate cumulative toxicity, as guided by preclinical data [1] [3]. |
| Lack of Efficacy in Combination Therapy | Complex, context-dependent role of TGF-β (the "TGF-β Paradox") [5]. | Review the biological context. In some cancers (e.g., HPV-positive HNSCC), reduced TGF-β signaling is associated with better prognosis and treatment response. Inhibition may not be beneficial in all contexts [5]. |
The experimental workflow for a typical this compound efficacy study, from cell treatment to data analysis, can be visualized as follows:
The following table summarizes the frequency of common treatment-related adverse events (AEs) from a phase Ib/II study of galunisertib combined with nivolumab (an anti-PD-1 therapy) [1].
| Adverse Event | Frequency (n=25) | Percentage | Grade 4/5 Events |
|---|---|---|---|
| Pruritus (Itching) | 9 | 36% | None reported |
| Fatigue | 8 | 32% | None reported |
| Decreased Appetite | 7 | 28% | None reported |
| All Treatment-Related AEs | Not Specified | Most were Grade 1/2 | None observed |
This combination was generally well-tolerated, with no grade 4 or 5 treatment-related AEs reported [1].
Preclinical and clinical studies have established key strategies to manage toxicity, primarily through specific dosing schedules [2] [3].
| Management Strategy | Protocol Details | Rationale & Evidence |
|---|---|---|
| Intermittent Dosing | 14 days on treatment, followed by 14 days off (28-day cycle) [2] [1]. | Preclinical models showed continuous long-term exposure caused cardiac toxicity in animals. This schedule demonstrated a manageable safety profile in clinical trials [2] [3]. |
| Dose Selection | Common doses: 150 mg twice daily. Therapeutic window established from 160 mg/day to 300 mg/day [1] [4]. | This range was identified as having an appropriate safety profile that enabled clinical investigation [2]. |
| Combination-Specific Monitoring | Monitor for immune-related events (e.g., pruritus, fatigue) when combined with checkpoint inhibitors like nivolumab [1]. | The safety profile of the combination is primarily driven by additive or overlapping toxicities of the individual agents [1]. |
To troubleshoot issues, it's crucial to understand the drug's target. This compound is a small-molecule inhibitor that selectively blocks the Transforming Growth Factor-Beta (TGF-β) Receptor I (TGFβRI) kinase [2] [4]. This action specifically downregulates the phosphorylation of SMAD2, thereby inhibiting the canonical TGF-β signaling pathway [2] [5] [4].
The following diagram illustrates this pathway and where this compound acts.
The primary safety concern arises from the physiological role of TGF-β. Preclinical data indicated that continuous, long-term exposure to this compound could cause cardiac toxicities [2] [3]. This is because TGF-β signaling is essential for maintaining homeostasis in certain normal tissues, including the heart. The intermittent dosing schedule (14 days on/14 days off) was developed precisely to mitigate this risk while maintaining anti-tumor efficacy [2] [3].
Here are answers to potential FAQs you might encounter in a research setting.
Q: What is the most critical factor for managing toxicity in our in vivo models?
Q: The efficacy of our this compound combination is good, but we are seeing signs of toxicity. What should we check first?
Q: Why is intermittent dosing effective if we are trying to continuously inhibit a pro-tumor pathway?
Q: Are there specific drug combinations that show a more favorable toxicity profile?
To effectively troubleshoot resistance, it is crucial to first understand the drug's primary target and the known mechanisms by which tumors evade its action.
| Resistance Mechanism | Description | Key Molecular Features / Pathways |
|---|
| Cancer Stem Cell (CSC) Persistence | CSCs are resistant to therapy and can drive recurrence. This compound can suppress the staminal phenotype, but their intrinsic resilience is a key resistance factor [3]. | • CD44, THY1 (CD90) expression • Enhanced clonogenicity & spheroid formation • Tumor-initiating capacity | | Bypass Signaling Activation | Co-occurring or compensatory activation of alternative oncogenic pathways can sustain tumor growth despite TGF-β inhibition [4]. | • KRAS mutations & downstream MAPK/ERK signaling • NRAS, AKT1, HSPB1 upregulation (in GBM) [5] • EGFR signaling (in CRC with KRAS mutations) [4] | | Immune Microenvironment Remodeling | The tumor microenvironment (TME) can maintain an immunosuppressive state through other cytokines and cell populations, limiting the efficacy of this compound's immunomodulatory effects [1] [4]. | • Recruitment of Tregs and immunosuppressive macrophages [1] • Elevated levels of immunosuppressive chemokines [1] | | Cellular Lineage Plasticity | Tumor cells can undergo phenotypic switching, such as Epithelial-Mesenchymal Transition (EMT), to survive treatment pressure [4] [6]. | • Activation of EMT transcription factors (SNAIL, TWIST, ZEB) • Hybrid epithelial/mesenchymal states |
Here are potential strategies, based on preclinical and clinical evidence, to address the resistance mechanisms outlined above.
| Troubleshooting Focus | Proposed Strategy | Rationale & Supporting Evidence |
|---|---|---|
| Targeting CSCs | Combine this compound with agents that target stemness. | This compound itself has been shown to suppress CSC-associated aggressiveness by reducing CD44 and THY1 expression. Combining it with other CSC-targeting drugs may yield synergistic effects [3]. |
| Inhibiting Bypass Pathways | Implement rational combination therapy based on tumor genotype and phenotype. | • With Sorafenib in HCC: Overcomes sorafenib resistance and augments apoptosis [1]. • With KRAS G12C inhibitors: In KRAS-mutant cancers, co-targeting may prevent resistance driven by compensatory pathways [4]. • With Anti-angiogenics (e.g., Ramucirumab): Targets VEGF/VEGFR pathway, another key driver in many cancers [7]. | | Reversing Immune Suppression | Combine with immune checkpoint inhibitors (ICIs). | this compound promotes anti-tumor immunity by reversing Treg-mediated suppression and enhancing CD8+ T cell infiltration [2]. Preclinically, combination with anti-PD-L1 showed improved tumor growth inhibition and complete regressions [2]. Clinical trials have explored this with durvalumab and nivolumab [1] [8] [2]. | | Addressing EMT & Signaling Plasticity | Combine with inhibitors of parallel EMT-driving pathways. | Target pathways like Notch, Wnt, or Hh, which can compensate for inhibited TGF-β signaling and sustain EMT [6]. |
For researchers aiming to validate and explore these mechanisms in the lab, the following protocols from key studies can serve as a guide.
This protocol is adapted from research demonstrating this compound's effect on the stemness of hepatocellular carcinoma (HCC) cells [3].
CD44, THY1, EPCAM, PROM1) using qRT-PCR.CD44 and THY1 mRNA and protein, reduced colony and spheroid formation, and decreased invasive growth.This protocol is based on a study that demonstrated the combinatorial effect of this compound and anti-PD-L1 in murine models [2].
The following diagram synthesizes the core mechanisms of this compound action and the integrated strategies proposed to overcome resistance.
While the preclinical data is promising, translating these strategies into the clinic requires careful consideration.
Below is a detailed workflow for the LC-MS/MS method, which you can adapt for your laboratory protocols.
Here are solutions to common issues you might encounter.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Signal below LLOQ | Sample concentration too low; improper sample processing. | Concentrate the sample during preparation; verify extraction efficiency. Use the low-range method (0.05-10 ng/mL) [2] [1]. |
| Signal exceeds ULOQ | Plasma concentration higher than expected. | Dilute the sample with control (blank) plasma and re-analyze. Use the validated high-range method if available [2]. |
| Poor Precision/Accuracy | Inconsistent sample preparation; instrument drift; internal standard error. | Ensure consistent protein precipitation timing and mixing. Check calibration curve and QC samples. Verify internal standard preparation and addition [1]. |
| Matrix Effects | Ion suppression or enhancement from plasma components. | Use a stable isotope-labeled internal standard to correct for matrix effects. Optimize chromatographic separation to elute analyte away from interfering compounds [1]. |
What is the typical plasma concentration range observed in clinical studies? Dosing in clinical trials (e.g., 150 mg twice daily) achieved exposures where the described LC-MS/MS methods (ranges from 0.05-10 ng/mL and 5-1000 ng/mL) were applicable [2] [3]. The specific concentration in your experimental samples will depend on the dose and sampling time.
Why is a stable isotope-labeled internal standard recommended? It is considered best practice for LC-MS/MS bioanalysis. The labeled internal standard has nearly identical chemical and physical properties to this compound, correcting for variability in sample preparation, matrix effects, and instrument response, thereby improving accuracy and precision [1].
Can this method be applied to pre-clinical species like mice? Yes. The same LC-MS/MS method has been successfully applied to quantify this compound in mouse plasma, demonstrating its utility across species in pharmacokinetic experiments [1].
The following table consolidates core pharmacokinetic parameters of galunisertib and major factors influencing its variability from clinical studies.
| Parameter/Factor | Details & Impact | Clinical Context / Reference |
|---|---|---|
| Absolute Bioavailability | Well absorbed [1] | Based on data from patients with advanced cancer [1] |
| Tmax (Time to Cmax) | 0.5 - 2 hours [1] | Following oral administration [1] |
| Terminal Half-life | Mean of ~8 hours [1] | - |
| Therapeutic Window | 160 - 300 mg/day [1] [2] | Defined by PK/PD model for intermittent dosing [1] [2] |
| Formulation Impact (on Cmax) | ~22% reduction with RC vs. HSWG [1] | Roller compaction (RC) vs. high-sheer wet granulation (HSWG) [1] |
| Formulation Impact (on Tmax) | Delay of ≥1 hour with RC vs. HSWG [1] | Roller compaction (RC) vs. high-sheer wet granulation (HSWG) [1] |
| Food Effect | Administered only in fasted state [1] | To reduce impact of gut pH changes on absorption [1] |
| Drug-Drug Interactions (Enzyme Inducers) | PK not affected by EIAEDs [2] | Based on data from a study in glioma patients [2] |
| Drug-Drug Interactions (PPIs) | PK not affected by proton pump inhibitors [2] | Based on data from a study in glioma patients [2] |
| Recommended Dosing Schedule | 150 mg twice daily (BID), 14 days on/14 days off [3] [4] [5] | Standard intermittent schedule used in multiple phase I/II trials [3] [4] [5] |
Here are detailed methodologies for key experiments cited in the literature, which can be adapted for troubleshooting this compound pharmacokinetic studies.
This crossover design is the gold standard for assessing formulation impact on bioavailability [1].
Accurate measurement of plasma concentration is critical [1] [2].
This bridges PK measures with biological activity [2] [4] [6].
The following diagram illustrates the logical workflow and key relationships in a pharmacokinetic and pharmacodynamic study of this compound, integrating the protocols described above.
Q1: Why might we see a reduced Cmax in our formulation study? A reduced Cmax, approximately 22% lower than the reference, was specifically observed with roller compaction (RC) formulations compared to the high-sheer wet granulation (HSWG) formulation. This was an expected outcome of the formulation change and was not associated with a significant change in overall exposure (AUC) or the safety profile [1].
Q2: Should we control for food intake in our preclinical PK studies? Yes. Although clinical data is available, the absorption of this compound is known to be sensitive to changes in gut pH. To maintain consistency and reduce variability, clinical trials administer the drug strictly in the fasted state [1]. Applying this control in preclinical studies is highly recommended.
Q3: Is there a surrogate tissue for assessing target engagement in vivo? Yes. Preclinical and clinical data support the use of Peripheral Blood Mononuclear Cells (PBMCs). A strong correlation has been shown between the inhibition of pSMAD2 in tumor tissues and in PBMCs in a rat model, validating PBMCs as a practical surrogate for monitoring the pharmacodynamic effects of this compound [6].
Q4: What is the recommended dosing schedule for in vivo efficacy models? The established clinical paradigm is intermittent dosing (14 days on treatment, followed by 14 days off). This schedule was developed based on PK/PD modeling to maximize efficacy and manage potential long-term toxicity, and it has been used across numerous phase I/II trials [2] [3] [4].
The table below summarizes the primary categories of TGF-β pathway inhibitors, their mechanisms of action, and their development status, with galunisertib highlighted for comparison.
| Inhibitor Category | Representative Agents | Mechanism of Action | Key Development Status |
|---|---|---|---|
| TGF-β Receptor I Inhibitor | This compound (LY2157299) | Small-molecule inhibitor of TGFβRI (ALK5) kinase; inhibits SMAD2/3 phosphorylation [1] [2] [3]. | Phase 2 trials in HCC (monotherapy and with sorafenib), preclinical/early research for fibrosis [4] [3] [5]. |
| Direct TGF-β Ligand Blockade | Fresolinumab (GC1008), CAT-192 [1] | Monoclonal antibodies that neutralize TGF-β ligands, preventing receptor binding [1]. | Limited clinical trial data in liver fibrosis; concerns over systemic inhibition of TGF-β's homeostatic functions [1]. |
| Antisense Oligonucleotides | Trabedersen (AP-12009) [1] | Binds to TGF-β mRNA, preventing its translation [1]. | Early stages of investigation for liver diseases [1]. |
| Downstream Signaling Inhibitor | Pirfenidone, Hydronidone [1] | Indirectly suppresses the TGF-β/SMAD pathway [1]. | Clinical trials show Hydronidone + entecavir improves liver fibrosis in chronic hepatitis B patients [1]. |
| Natural Product Compounds | Piperine, Chrysin, Quercetin, etc. [1] | Multi-component, multi-target agents that modulate the TGF-β pathway [1]. | Preclinical evidence for anti-fibrotic effects; represents a resource for future drug discovery [1]. |
To support your experimental planning, here is a summary of key findings and methodologies from recent studies on this compound.
| Study Focus / Model System | Dosing & Treatment Protocol | Key Quantitative Findings & Experimental Readouts |
|---|
| Advanced Hepatocellular Carcinoma (HCC) - Phase 2 Clinical Trial [3] | this compound (150 mg BID) + Sorafenib (400 mg BID) on 14-days-on/14-days-off schedule in 28-day cycles [3]. | - Median Overall Survival (OS): 18.8 months
For researchers looking to replicate or design similar studies, here are more detailed methodologies based on the cited literature:
In Vitro T-cell Suppression Assay [2]:
In Vivo Silicosis Mouse Model [4]:
The diagram below illustrates the TGF-β signaling cascade and the points of inhibition for this compound and other agent categories.
Despite its promise, targeting the TGF-β pathway presents challenges. The dual role of TGF-β as both a tumor suppressor in early stages and a promoter in advanced disease requires careful patient stratification and dosing to avoid potential side effects, such as autoimmunity or impaired wound healing [1] [5]. Future research is focused on developing isoform-specific or cell-targeted inhibitors (e.g., using nanoparticle delivery) to minimize systemic toxicity, and exploring combination therapies that target TGF-β alongside other fibrogenic or oncogenic pathways [1].
The table below summarizes the key efficacy data from a Phase II randomized study that directly compared galunisertib and lomustine [1] [2].
| Treatment Arm | Patient Number (N) | Median Overall Survival (OS) in Months (95% CrI) | Median Progression-Free Survival (PFS) in Months | Key Findings |
|---|---|---|---|---|
| This compound + Lomustine | 79 | 6.7 (5.3 - 8.5) | ~2 | No statistically significant improvement in OS compared to lomustine alone. |
| This compound Monotherapy | 39 | 8.0 (5.7 - 11.7) | ~2 | Did not show a significant survival difference compared to other arms. |
| Lomustine Monotherapy (Control) | 40 | 7.5 (5.6 - 10.3) | ~2 | Considered the standard of care; efficacy was not surpassed by the experimental arms. |
To fully understand these results, it is helpful to examine the design of the clinical trial and the mechanism of action of each drug.
The data comes from a multinational, Phase II, randomized, Bayesian-augmented control study (NCT01582269) [1].
The following diagram illustrates the distinct mechanisms of action for each drug and the rationale for their combination.
An important differentiating factor was the safety and tolerability of the treatments:
The investigation of this compound in glioblastoma extended beyond this specific trial, providing further context for the results.
For researchers and drug development professionals, the collective data indicates that:
| Cancer Type | Trial Phase & Design | Combination Therapy | Primary Endpoint & Results |
|---|---|---|---|
| Locally Advanced Rectal Cancer [1] | Phase 2, Single-arm | Neoadjuvant Chemoradiotherapy | Pathological Complete Response (pCR) Rate: 32% (12/38 patients). This was greater than historical control rates of 8-13% with chemoradiotherapy alone. |
| Unresectable Pancreatic Cancer [2] | Phase 2, Randomized, Double-blind | Gemcitabine | Overall Survival (OS): Median OS was 8.9 months for this compound + gemcitabine vs. 7.1 months for placebo + gemcitabine (Hazard Ratio [HR]=0.79). |
The efficacy data in the table above were generated using the following rigorous clinical trial methodologies:
For Locally Advanced Rectal Cancer [1]:
For Unresectable Pancreatic Cancer [2]:
This compound is a small-molecule inhibitor that specifically targets the Transforming Growth Factor-Beta (TGF-β) signaling pathway. The following diagram illustrates the pathway and the drug's point of intervention.
The diagram shows that this compound binds to the intracellular kinase domain of the TGF-β type I receptor (also known as ALK5), preventing the phosphorylation of downstream SMAD proteins (SMAD2/SMAD3). This inhibition blocks the formation of the SMAD complex and its translocation into the nucleus, thereby suppressing the expression of genes involved in cancer progression, such as those promoting immunosuppression and metastasis [3] [1] [2].
The data demonstrates that this compound has shown promising clinical activity in specific gastrointestinal cancers by targeting the TGF-β pathway. However, to build a true cross-cancer comparison, data from other major cancer types (e.g., breast, lung, prostate) is needed but was not available in the search results.
For a more comprehensive analysis, I would suggest:
The table below summarizes the key efficacy and safety results from the phase 2 study comparing galunisertib plus gemcitabine versus placebo plus gemcitabine [1] [2].
| Feature | This compound + Gemcitabine (N=104) | Placebo + Gemcitabine (N=52) |
|---|---|---|
| Overall Survival (OS) | ||
| Median OS | 8.9 months | 7.1 months |
| Hazard Ratio (HR) | 0.79 (95% CrI: 0.59–1.09) | -- |
| Treatment Administration | ||
| Gemcitabine Dose | 1000 mg/m², IV, once weekly [1] | 1000 mg/m², IV, once weekly [1] |
| Experimental Drug Dose | 150 mg twice daily (300 mg/day), oral, 14 days on/14 days off [1] | Matching placebo, oral, 14 days on/14 days off [1] |
| Tolerability | Minimal added toxicity compared to gemcitabine alone [1] [2] | -- |
| Key Predictive Biomarker | High baseline CCL3 (MIP-1α) was a negative prognostic factor but a positive predictor for this compound benefit [3]. | -- |
The data in the table above comes from a specific clinical trial design. Here is a detailed breakdown of its methodology [1].
This compound is a first-in-class, oral small-molecule inhibitor that targets the Transforming Growth Factor-Beta (TGF-β) pathway [1] [4].
This compound works by binding to the kinase domain of the TGF-β receptor I (ALK5), which inhibits the receptor's activity [4] [5]. This inhibition specifically downregulates the phosphorylation of SMAD2 (and SMAD3), thereby blocking the activation of the downstream canonical SMAD signaling pathway [4] [5]. In pancreatic cancer, the pathological activation of this pathway promotes tumor growth, metastasis, epithelial-to-mesenchymal transition (EMT), and suppression of anti-tumor immune responses [1] [4]. By blocking this pathway, this compound aims to counteract these pro-tumorigenic effects.
Research has identified potential biomarkers to predict which patients are most likely to benefit from this compound.
This compound is a highly selective ATP-competitive inhibitor of the TGFβRI kinase. The table below summarizes its primary and secondary kinase targets based on a DiscoverX KINOMEscan selectivity panel, which profiles interactions across 456 wild-type and mutant kinases [1] [2].
| Kinase / Receptor Target | IC₅₀ or Kᵢ (μM) | Functional Role / Notes |
|---|---|---|
| TGFβRI (ALK5) | IC₅₀: 0.172; Kᵢ: 0.086 [1] [2] | Primary target; inhibits SMAD2/3 phosphorylation [3] [4]. |
| ALK4 (ACVR1B) | IC₅₀: 0.078 [1] [2] | Closely related TGF-β superfamily receptor. |
| TGFβRII | IC₅₀: 0.208 [1] [2] | Type II receptor for TGF-β. |
| MINK | IC₅₀: 0.19 [1] [2] | Misshapen-like kinase 1. |
| RIPK2 | IC₅₀: 0.22 [1] [2] | Receptor-interacting serine/threonine-protein kinase 2. |
| ALK6 (BMPR1B) | IC₅₀: 0.47 [2] | Bone Morphogenetic Protein (BMP) receptor. |
| ALK1/2/3, BMPR2 | IC₅₀: >16.8 [1] [2] | Minimal activity against more distantly related receptors. |
This profile shows that this compound is highly selective for TGFβRI and a very narrow set of closely related kinases, such as ALK4 and TGFβRII, with minimal off-target activity against more distantly related kinases [1] [2].
This compound binds to the ATP-binding site of the TGFβRI kinase domain. Key molecular interactions, revealed by X-ray co-crystallography, include [1] [2]:
This binding inhibits the kinase activity of TGFβRI, thereby preventing the phosphorylation of downstream SMAD2/3 proteins and the subsequent activation of the canonical TGF-β signaling pathway [3].
The following diagram illustrates the TGF-β signaling pathway and the point of inhibition by this compound.
The pursuit of selectivity is a central challenge in kinase inhibitor development. Many early approved kinase inhibitors are in fact multi-targeted, inhibiting several kinases to achieve efficacy, which can also increase the risk of off-target toxicity [5]. Achieving high selectivity is difficult due to the structural conservation of the ATP-binding site across the human kinome [5] [6].
This compound's profile fits the model of a selective inhibitor aimed at a specific pathway, contrasting with both:
Its primary off-targets (ALK4, TGFβRII) are closely related members of the same signaling superfamily, which is a common feature even among selective inhibitors [5].
The primary data on this compound's selectivity was generated using standardized, high-throughput methodologies essential for reliable kinase profiling [5].
1. In Vitro Kinase Selectivity Profiling (DiscoverX KINOMEscan)
2. In Vitro Kinase Activity Assays (Autophosphorylation)
3. Cellular and In Vivo Pharmacodynamic (PD) Assays
The workflow for the primary experimental methods is summarized below.
When reviewing kinase selectivity data like that for this compound, consider these points:
The following data is based on a Phase Ib/II open-label study (NCT02423343) conducted in patients with recurrent/refractory NSCLC who were immune checkpoint inhibitor-naive. In the Phase II cohort, patients received galunisertib (150 mg twice daily, 14 days on/14 days off) plus nivolumab (3 mg/kg intravenously every 2 weeks) [1] [2].
| Efficacy and Safety Metric | Result (this compound + Nivolumab) |
|---|---|
| Objective Response Rate (ORR) | 24% (6/25 patients with confirmed partial response); 1 additional delayed responder after pseudo-progression (total ORR 28%) [1] |
| Disease Control Rate (DCR) | 40% (10/25 patients; includes 6 with partial response and 4 with stable disease) [1] |
| Median Duration of Response (DoR) | 7.43 months (95% CI: 3.75, Not Reached) [1] |
| Median Progression-Free Survival (PFS) | 5.26 months (95% CI: 1.77, 9.20) [1] |
| Median Overall Survival (OS) | 11.99 months (95% CI: 8.15, Not Reached) [1] |
| Most Frequent Treatment-Related Adverse Events (AEs) | Pruritus (36%), Fatigue (32%), Decreased Appetite (28%) [1] |
| Grade 4 or 5 Treatment-Related AEs | None observed [1] |
For a clear understanding of the data, here are the key methodological details from the trial [1].
The combination of this compound with nivolumab aims to overcome tumor-induced immunosuppression by targeting two different pathways simultaneously. The diagram below illustrates the proposed synergistic mechanism of this combination therapy.
The diagram shows how the two drugs target complementary immunosuppressive pathways [1]:
Preclinical models suggest that concurrent blockade of TGF-β and PD-L1 can work synergistically to reverse immunosuppression and promote antitumor activity [1].
The available evidence suggests that the combination of this compound and nivolumab is a viable strategy worthy of further investigation.
The table below summarizes the key clinical data for the Galunisertib plus Sorafenib combination versus historical data for Sorafenib monotherapy.
| Feature | This compound + Sorafenib (Phase 2 Study) | Sorafenib Monotherapy (Historical Data) |
|---|---|---|
| Study Reference | [1] [2] | (As reported in [1] [2]) |
| Patient Population | Advanced HCC, Child-Pugh A, no prior systemic therapy [2]. | Advanced HCC, Child-Pugh A [2]. |
| Primary Objectives | TTP, biomarker (AFP, TGF-β1) changes, safety, OS, response rate, PK [2]. | (N/A for this comparison) |
| Key Efficacy Results | • Median OS: 18.8 months (150 mg this compound cohort) • Median TTP: 4.1 months • Objective Response: 2 PR, 21 SD, 13 PD • Biomarker Link: TGF-β1 responders had longer OS (22.8 vs. 12.0 mos) [1] [2]. | • Median OS: ~10.7 months (SHARP trial) • Median OS: ~6.5 months (Asia-Pacific trial) [2]. | | Safety Profile | Acceptable safety; PK and safety profiles consistent with known monotherapy profiles of each drug. No new safety concerns identified [1] [2]. | Well-established safety profile; common adverse events include diarrhea, fatigue, hand-foot skin reaction [2]. | | Mechanism of Action | • This compound: Selective small-molecule inhibitor of TGF-β Receptor Type I. • Sorafenib: Multikinase inhibitor [2]. | Multikinase inhibitor of targets including VEGFR, PDGFR, and RAF kinase [2]. |
The data for the combination therapy comes from an open-label, multicenter, Phase 2 study (ClinicalTrials.gov: NCT01246986) [2].
The rationale for combining this compound with Sorafenib is based on their complementary mechanisms for targeting hepatocellular carcinoma.
The diagram illustrates how this combination tackles HCC through two pathways:
The synergistic effect of the combination arises from the simultaneous disruption of pro-tumor signaling (via this compound) and the direct inhibition of tumor growth and angiogenesis (via Sorafenib) [2].
This compound is an oral small-molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) Receptor I kinase (also known as ALK5) [1] [2]. Its primary pharmacodynamic effect is the specific downregulation of phosphorylated SMAD2 (pSMAD2), which abrogates activation of the canonical TGF-β signaling pathway [3] [1] [2]. The diagram below illustrates this mechanism and the inhibitory action of this compound.
This inhibition of the TGF-β pathway underpins its anti-tumor activity, impacting processes like epithelial-mesenchymal transition (EMT), immune surveillance, and metastasis [1] [2].
The pharmacodynamic effects of this compound are measured through specific biomarkers, which also help identify patients most likely to benefit from treatment. The table below summarizes the key biomarkers and their correlations with clinical outcomes across different cancers.
| Biomarker | Measurement Method | Observed Change with this compound | Correlation with Clinical Benefit |
|---|---|---|---|
| pSMAD2 | ELISA in Peripheral Blood Mononuclear Cells (PBMCs) [3] | Decrease [3] | Associated with drug exposure; indicates target engagement [3] |
| SKIL & PMEPA1 mRNA | RNA Sequencing, qRT-PCR in Tumor Tissue [4] | Strong Downregulation [4] | Potential companion diagnostics for patient stratification in HCC [4] |
| Plasma TGF-β1 | ELISA [5] | Decrease >20% from baseline ("TGF-β1 responder") [5] | Longer OS in HCC (22.8 vs 12.0 months) when combined with sorafenib [5] |
| Plasma MDC/CCL22 | Multi-analyte Immunoassay Panel [3] [6] | High baseline levels [3] | Associated with durable stable disease and longer OS in glioma and pancreatic cancer [3] [7] [6] |
| IDH1/2 Mutation | Genetic Sequencing [3] | Not applicable | 4 out of 5 patients with mutant IDH1/2 had clinical benefit (CR, PR, or SD ≥6 cycles) in glioma [3] |
| Alpha-Fetoprotein (AFP) | ELISA [5] | Decrease [5] | Lower baseline AFP (<1.5x ULN) associated with longer OS and TTP in HCC [5] |
This compound has been studied in several cancer types, showing variable efficacy.
To ensure reproducibility, here are the methodologies for critical pharmacodynamic evaluations from the cited literature.
pSMAD2 ELISA in PBMCs [3]:
Transcriptomic Biomarker Analysis (e.g., SKIL, PMEPA1) [4]:
Plasma Protein Biomarkers (TGF-β1, MDC/CCL22, AFP) [3] [5]:
This compound has a defined safety profile, which led to the adoption of an intermittent dosing schedule (14 days on/14 days off) to manage tolerability while maintaining efficacy [3] [1] [2].